N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Description
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Properties
IUPAC Name |
N-(2-bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)9(15)13-7-4-6(14)5-12-8(7)11/h4-5,14H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINMXALNIHGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673933 | |
| Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-30-0 | |
| Record name | N-(2-Bromo-5-hydroxy-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide"
An In-depth Technical Guide to the Synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Introduction
Substituted pyridine scaffolds are fundamental building blocks in modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The target molecule, this compound, incorporates several key features: a brominated pyridine ring, which provides a handle for further cross-coupling reactions; a hydroxyl group, which can act as a hydrogen bond donor or acceptor; and a pivalamide group, which increases lipophilicity and metabolic stability. This guide provides a comprehensive overview of a robust synthetic pathway to this valuable intermediate, intended for researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Rationale
The most logical and efficient approach to synthesizing the target compound is through a convergent strategy. The primary disconnection is at the amide bond, a reliable and well-established transformation. This retrosynthetic approach simplifies the molecule into two key precursors: the commercially available and reactive pivaloyl chloride and the more complex, functionalized aminopyridine, 2-amino-5-bromo-3-hydroxypyridine.
The synthesis of the key aminopyridine intermediate is the central challenge. A direct bromination of 2-amino-3-hydroxypyridine would likely result in a mixture of products due to the multiple reactive sites. Therefore, a more controlled, multi-step synthesis is required to ensure high regioselectivity and yield.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 2-Amino-5-bromo-3-hydroxypyridine
A robust, three-step synthesis starting from 2-amino-3-hydroxypyridine has been developed, which elegantly controls the regiochemistry of the bromination step.[1] This pathway involves an initial protection of the amino and hydroxyl groups via cyclization, followed by a selective photocatalytic bromination, and concluding with hydrolysis to reveal the desired intermediate.
Workflow for Intermediate Synthesis
Caption: Multi-step synthesis of the key aminopyridine intermediate.
Experimental Protocol: 2-Amino-5-bromo-3-hydroxypyridine[1]
-
Step 1: Ring Closing Reaction:
-
Dissolve 2-amino-3-hydroxypyridine in tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) and stir until dissolved (approx. 1.5 hours at room temperature).
-
Cool the mixture to 0 °C using an ice-salt bath and add bis(trichloromethyl) carbonate (BTC) in portions.
-
After addition is complete, heat the reaction to reflux for approximately 1 hour.
-
Filter the resulting solid, wash with water, and dry to obtain the crude 3H-oxazolo[4,5-b]pyridin-2-one, which can be used directly in the next step.
-
-
Step 2: Photocatalytic Bromination Reaction:
-
In a quartz glass reactor, combine the crude product from Step 1, an anhydrous aprotic solvent (e.g., DMF), and a catalytic amount of a photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone).
-
Irradiate the mixture with a UV lamp while maintaining the temperature at 0-5 °C.
-
Slowly add a solution of liquid bromine in DMF dropwise.
-
Continue irradiation at 0-5 °C for 1-2 hours after the addition is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water mixture, stir, and filter the precipitate.
-
Wash the filter cake with water and dry to yield crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
-
-
Step 3: Hydrolysis:
-
Add the crude brominated intermediate from Step 2 to a 10% (w/w) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully adjust the pH to 6-7 using 5% hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-bromo-3-hydroxypyridine. Further purification can be achieved via column chromatography.
-
Final Amidation: Synthesis of this compound
The final step is a standard acylation reaction. Pivaloyl chloride is a highly effective acylation reagent used in the synthesis of various pharmaceutical and pesticide products.[2] The reaction proceeds by nucleophilic attack of the amino group of the pyridine intermediate on the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction.[3]
Experimental Protocol: this compound
-
Reaction Setup:
-
To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane (CH₂Cl₂), THF, or pyridine) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
-
Acylation:
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution. The use of pivaloyl chloride is advantageous as it introduces a sterically bulky tert-butyl group, which can enhance the molecule's metabolic stability.[2]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
-
Physicochemical and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) | Source of Data |
| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 189.01 | Gray-brown solid | PubChem CID: 11694041[4] |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless liquid | PrepChem[5] |
| This compound | C₁₀H₁₃BrN₂O₂ | 273.13 | Solid (e.g., white to off-white) | Calculated |
Safety and Handling
-
Pivaloyl Chloride: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reacts with water to produce HCl gas.
-
Bromine (used in intermediate synthesis): Highly toxic, corrosive, and volatile. All manipulations must be performed in a fume hood with extreme caution.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process. The first stage involves a regioselective, three-step synthesis of the key 2-amino-5-bromo-3-hydroxypyridine intermediate. The second stage is a straightforward and high-yielding acylation using pivaloyl chloride. This strategic approach provides an efficient and scalable route to a versatile chemical building block with significant potential in the field of drug discovery and development.
References
- Source: Google Patents (US4033975A)
-
Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]
-
Title: N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide Source: Adooq Bioscience URL: [Link]
-
Title: N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Source: Cenmed URL: [Link]
- Source: Google Patents (CN111943885A)
-
Title: Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Synthesis of pyridin‐3‐yl‐substituted pyrazoles 11–14. Source: ResearchGate URL: [Link]
-
Title: 2-Amino-5-bromo-3-hydroxypyridine Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents Source: PubMed URL: [Link]
- Source: Google Patents (CN1304353C)
-
Title: Synthesis of pivaloyl chloride Source: PrepChem.com URL: [Link]
Sources
- 1. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 2. CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
"chemical properties of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide"
An In-depth Technical Guide to N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust predictive profile. This includes its physicochemical properties, a proposed synthetic route, anticipated spectral characteristics, and potential reactivity, offering valuable insights for researchers and developers in the field.
Predicted Physicochemical Properties
This compound is a halogenated pyridine derivative incorporating a hydroxyl group and a bulky pivalamide moiety. These features are expected to influence its solubility, melting point, and stability. The pivaloyl group, in particular, can enhance solubility in organic solvents and may confer metabolic stability.
| Property | Predicted Value |
| Molecular Formula | C10H13BrN2O2 |
| Molecular Weight | 273.13 g/mol |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |
| Melting Point | Predicted to be in the range of 150-200 °C, characteristic of similar aromatic amides. |
Proposed Synthesis and Purification
The synthesis of this compound can be logically achieved through the acylation of a suitable aminopyridine precursor. A plausible route involves the reaction of 3-Amino-2-bromopyridin-5-ol with pivaloyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-2-bromopyridin-5-ol
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2-bromopyridin-5-ol in anhydrous DCM.
-
Addition of Base: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct generated during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The pivaloyl chloride is a reactive acylating agent that will selectively react with the amino group.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Anticipated Spectral Analysis
The structural features of this compound suggest a distinct set of signals in various spectroscopic analyses. These predictions are based on known spectral data for similar compounds.[2][3]
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (2H, likely doublets or singlets).- A broad singlet for the amide proton (-NH).- A broad singlet for the hydroxyl proton (-OH).- A sharp singlet for the t-butyl group of the pivalamide (9H). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring.- A quaternary carbon for the t-butyl group.- Methyl carbons of the t-butyl group.- A carbonyl carbon of the amide. |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).- An N-H stretching band for the amide (~3300 cm⁻¹).- A strong C=O stretching band for the amide carbonyl (~1650-1680 cm⁻¹).- C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |
Chemical Reactivity and Potential Derivatization
The chemical reactivity of this compound is primarily dictated by the bromine atom, the hydroxyl group, and the amide linkage.
-
Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is a prime site for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a versatile intermediate for library synthesis.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo:
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
-
-
Amide Hydrolysis: The pivalamide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding aminopyridine.
Potential Reaction Pathways Diagram
Sources
An In-depth Technical Guide to N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide: Synthesis, Properties, and Potential in Drug Discovery
This technical guide provides a comprehensive overview of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide (CAS Number: 1142192-30-0), a substituted hydroxypyridine derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical characteristics, a proposed synthetic route, and its prospective applications based on established principles of medicinal chemistry.
Introduction: The Strategic Value of Substituted Hydroxypyridines
Substituted pyridine and pyridone scaffolds are recognized as "privileged structures" in drug discovery.[1][2] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for moieties like phenols and amides, makes them highly valuable in the design of novel therapeutics.[2][3] The phenol group, while a common feature in many biologically active compounds, often presents challenges related to poor oral bioavailability and rapid metabolism.[4][5] The 5-hydroxypyridine motif within this compound can be viewed as a bioisosteric replacement for a phenol, potentially offering improved pharmacokinetic properties.[4][5]
This guide will delve into the specifics of this compound, a molecule that combines this valuable hydroxypyridine core with other key functional groups that are of strategic importance in medicinal chemistry.
Physicochemical Properties and Structural Features
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1142192-30-0 | Commercially available |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 273.13 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structure |
The structure of this compound is characterized by three key functional groups, each contributing to its chemical reactivity and potential biological activity:
-
2-Bromo Group: The bromine atom at the 2-position of the pyridine ring serves as a crucial handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional molecular complexity.
-
5-Hydroxyl Group: This group is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets. As a phenol bioisostere, it may also influence the compound's metabolic stability.[6]
-
3-Pivalamide Group: The bulky pivaloyl group can provide steric hindrance, potentially influencing the compound's binding selectivity and metabolic stability. The amide bond itself is a common feature in many drug molecules.
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Bromination of 2-Amino-5-bromopyridine to yield 2-Amino-3,5-dibromopyridine
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 10°C.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-3,5-dibromopyridine.[7]
Causality: The use of NBS provides a source of electrophilic bromine for the selective bromination of the electron-rich pyridine ring at the 3-position. The existing amino group at the 2-position and the bromo group at the 5-position direct the incoming electrophile to the C3 position.
Step 2: Nucleophilic Hydroxylation of 2-Amino-3,5-dibromopyridine to yield 2-Amino-5-bromo-3-hydroxypyridine
-
In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine (1 equivalent), potassium hydroxide (excess, e.g., 10 equivalents), and a catalytic amount of copper powder in water.[8][9]
-
Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10-12 hours.[8]
-
After cooling, carefully neutralize the reaction mixture with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-3-hydroxypyridine.[8]
Causality: This step involves a nucleophilic aromatic substitution where the bromide at the 3-position is displaced by a hydroxide ion. The use of a copper catalyst is often necessary to facilitate this type of reaction on an electron-deficient pyridine ring. The high temperature and pressure are required to overcome the activation energy for this transformation.
Step 3: Pivaloylation of 2-Amino-5-bromo-3-hydroxypyridine to yield this compound
-
Dissolve 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Causality: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the amino group to form a stable amide bond.[10] The base is required to neutralize the HCl generated during the reaction. Performing the reaction at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions, such as acylation of the hydroxyl group.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest several potential applications in drug discovery, primarily as a scaffold for the development of inhibitors for various biological targets.
Kinase Inhibitors
The pyridine and pyridone cores are prevalent in a multitude of kinase inhibitors. The 5-hydroxypyridine moiety can mimic the hinge-binding interactions of a phenol, a common feature in many kinase inhibitors. The 2-bromo substituent provides a vector for exploring different regions of the kinase active site through the introduction of various substituents via cross-coupling reactions.
Bioisostere for Phenolic Compounds
As previously mentioned, the 5-hydroxypyridine scaffold can serve as a bioisosteric replacement for a phenol.[4][5] This strategy is often employed to improve the metabolic stability and pharmacokinetic profile of a lead compound. Therefore, this compound could be a valuable building block for modifying existing phenolic drugs to enhance their therapeutic potential.
Fragment-Based Drug Discovery (FBDD)
The relatively small size and defined chemical features of this molecule make it an interesting candidate for fragment-based screening campaigns. The hydroxypyridine core can establish initial binding interactions with a target protein, and the bromo group can then be used to grow the fragment into a more potent lead compound.
Potential Signaling Pathway Involvement
Given the prevalence of hydroxypyridine scaffolds in inhibitors of various signaling pathways, a hypothetical involvement is depicted below. The specific pathway would depend on the ultimate modifications made to the core structure.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the topic compound.
Conclusion and Future Directions
This compound represents a strategically designed chemical entity with considerable potential for application in drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reasonably proposed based on established synthetic methodologies. The convergence of a bioisosterically relevant hydroxypyridine core, a synthetically versatile bromo substituent, and a modulating pivalamide group makes this compound a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its potential in medicinal chemistry.
References
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Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link][3][5]
-
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link][8]
-
PubMed. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link][4]
-
Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from [9]
-
Borroto, A., et al. (2023). 3-Bromo-5-Hydroxypyridine: A Cornerstone in Modern Drug Synthesis. Boronpharm. Retrieved from [Link]
-
ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link][3][5]
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ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide... Retrieved from [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link][6]
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Hanif, M., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Future Medicinal Chemistry. Retrieved from [Link]
-
Hu, Y. (2023). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? Autech Scientific. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link][10]
-
Eureka | Patsnap. (2020). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved from [Link][7]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
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Cenmed. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Retrieved from [Link]
-
Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link][2]
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Unraveling the Molecular Identity of a Brominated Pyridine Derivative: A Technical Exposition
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the molecular formula and weight of a specific brominated pyridine derivative. Initial inquiries for "N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide" did not yield conclusive data from established chemical databases. However, extensive analysis of available chemical literature and supplier databases indicates a strong likelihood that the intended compound of interest is N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide . This document will, therefore, focus on the confirmed properties of this closely related and well-documented molecule.
Compound Identification and Structural Elucidation
The compound, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, is a substituted pyridine derivative. The core structure consists of a pyridine ring with a bromo group at the 2-position, a pivalamide group at the 3-position, and a hydroxymethyl group at the 5-position.
The systematic nomenclature and key identifiers for this compound are summarized below:
| Parameter | Value | Source |
| Chemical Name | N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide | Sigma-Aldrich |
| CAS Number | 1171919-92-8 | Cenmed[1] |
| PubChem CID | 46737843 | Cenmed[1] |
| MDL Number | MFCD12401643 | Sigma-Aldrich |
A diagram illustrating the logical relationship of the substituent groups on the pyridine ring is provided below.
Caption: Logical arrangement of functional groups on the core pyridine structure.
Molecular Formula and Weight
The molecular formula and weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations in synthesis, and for characterization using techniques such as mass spectrometry.
Determination of Molecular Formula
The molecular formula is derived from the elemental composition of the molecule. For N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, the constituent atoms are Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). Based on its chemical structure, the empirical formula is determined to be C11H15BrN2O2 .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights from the IUPAC periodic table:
-
Carbon (C): 11 x 12.011 amu = 132.121 amu
-
Hydrogen (H): 15 x 1.008 amu = 15.120 amu
-
Bromine (Br): 1 x 79.904 amu = 79.904 amu
-
Nitrogen (N): 2 x 14.007 amu = 28.014 amu
-
Oxygen (O): 2 x 15.999 amu = 31.998 amu
Total Molecular Weight: 132.121 + 15.120 + 79.904 + 28.014 + 31.998 = 287.157 g/mol
This calculated value is consistent with the molecular weight provided by commercial suppliers, which is typically cited as 287.15 g/mol or 287.2 g/mol .[1]
The key molecular properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C11H15BrN2O2 | Sigma-Aldrich |
| Molecular Weight | 287.15 g/mol | Sigma-Aldrich |
| Alternate Molecular Weight | 287.2 g/mol | Cenmed[1] |
Physicochemical Properties and Handling
While a comprehensive experimental characterization is beyond the scope of this guide, some basic physicochemical properties and handling information have been reported.
| Property | Value | Source |
| Form | Solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
The workflow for determining the molecular properties of a given compound is outlined in the following diagram.
Caption: A generalized workflow from compound query to property reporting.
Conclusion
This guide provides a detailed account of the molecular formula and weight for N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, a compound likely intended by the initial query for "this compound". The established molecular formula is C11H15BrN2O2, with a molecular weight of approximately 287.15 g/mol . Researchers and professionals in drug development should exercise due diligence in confirming the identity of their materials through analytical means.
References
-
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Cenmed. [Link]
Sources
The Multifaceted Biological Landscape of Pivalamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Pivalamide derivatives, characterized by a sterically prominent tert-butyl group, have emerged as a compelling scaffold in modern medicinal chemistry. This structural motif imparts unique physicochemical properties, influencing molecular stability, target engagement, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pivalamide derivatives, with a focus on their potential as multi-target enzyme inhibitors, anticancer therapeutics, and antimicrobial and antiviral agents. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a logical framework for their continued development in the pharmaceutical landscape.
Introduction: The Pivalamide Scaffold - A Foundation for Diverse Bioactivity
The pivalamide functional group, chemically known as 2,2-dimethylpropanamide, is more than a simple amide.[1] The presence of the bulky tert-butyl group creates a unique steric and electronic environment that medicinal chemists can exploit to achieve desired biological outcomes.[2] This distinctive feature can influence molecular packing and promote the formation of specific intermolecular interactions, which are crucial for target recognition and binding.[2] The pivalamide scaffold has proven to be a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential.[2]
Multi-Target Enzyme Inhibition: A Strategy for Complex Diseases
A significant area of investigation for pivalamide derivatives lies in their ability to act as multi-target-directed ligands (MTDLs). This approach is particularly promising for complex multifactorial diseases like Alzheimer's, where targeting a single pathway may be insufficient.[3][4]
Inhibition of Cholinesterases and Other Enzymes in Neurodegenerative Diseases
One notable example is the derivative N-((4-acetylphenyl)carbamothioyl)pivalamide, which has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic pathway implicated in Alzheimer's disease.[3][5] By inhibiting these enzymes, this pivalamide derivative can increase the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[4] Furthermore, this same derivative has shown inhibitory effects on urease and α-amylase, suggesting a broader therapeutic potential.[3][5]
| Enzyme Target | IC50 (µM) | Percent Inhibition | Reference |
| Acetylcholinesterase (AChE) | 26.23 | ~85% | [3] |
| Butyrylcholinesterase (BChE) | 30.90 | ~85% | [3] |
| Urease | - | 73.8% | [3] |
| α-Amylase | - | 57.9% | [3] |
Experimental Protocol: In-Vitro Cholinesterase Inhibition Assay
Objective: To determine the in-vitro inhibitory activity of a pivalamide derivative against acetylcholinesterase and butyrylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test pivalamide derivative
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI or BTCI solution, 125 µL of 3 mM DTNB solution, 50 µL of phosphate buffer, and 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE or BChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization: Cholinergic Signaling Pathway and Inhibition
Caption: Inhibition of acetylcholine hydrolysis by a pivalamide derivative.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pivalamide derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in cancer cell proliferation and survival.
Pan-PIM Kinase Inhibition
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are frequently overexpressed in a variety of cancers and play a critical role in promoting cell survival and proliferation.[3] Pivalamide-based scaffolds have been successfully utilized in the development of pan-PIM kinase inhibitors, which aim to counteract the redundant functions of the three PIM isoforms, offering a more comprehensive therapeutic strategy.[3]
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival. Some amide derivatives have been shown to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-AKT, while up-regulating tumor suppressors like PTEN. This modulation leads to cell cycle arrest and apoptosis in cancer cells.
Superoxide Dismutase (SOD) Mimics
Certain heterocyclic pivalamide-based ligands and their metal complexes, particularly with copper(II), have shown the ability to act as mimics of superoxide dismutase (SOD).[3] SOD is a crucial enzyme in managing oxidative stress, and by mimicking its activity, these pivalamide derivatives can induce cytotoxic effects in cancer cells, such as the HeLa cell line.[3]
Data Presentation: Anticancer Activity of Pivalamide Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Flavonoid-based amide | MDA-MB-231 (Triple Negative Breast Cancer) | 1.76 ± 0.91 | PI3K/AKT pathway inhibition | [6] |
| Heterocyclic pivalamide-copper(II) complex | HeLa (Cervical Cancer) | Not specified, but cytotoxic effects observed | SOD mimicry | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a pivalamide derivative on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test pivalamide derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the pivalamide derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualization: PIM Kinase and PI3K/AKT Signaling Pathways
Caption: Inhibition of key oncogenic signaling pathways by pivalamide derivatives.
Antimicrobial and Antiviral Potential: An Emerging Frontier
While research into the antimicrobial and antiviral properties of pivalamide derivatives is still in its early stages, the broader class of amide derivatives has shown significant promise in these areas.[7][8] This suggests that pivalamide-containing compounds could be a fruitful area for the development of novel anti-infective agents.
Antibacterial and Antifungal Activity
The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance. Amide derivatives have been reported to exhibit a wide spectrum of antibacterial and antifungal activities.[7][8] The unique structural features of pivalamide derivatives may offer advantages in terms of target specificity and reduced susceptibility to existing resistance mechanisms.
Antiviral Activity
Similarly, various amide-containing compounds have been investigated for their antiviral properties against a range of viruses.[9][10] The exploration of pivalamide derivatives as antiviral agents is a logical next step, with the potential to identify novel compounds that interfere with viral replication, entry, or other essential viral processes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum inhibitory concentration of a pivalamide derivative against a specific bacterium or fungus.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pivalamide derivative
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the pivalamide derivative in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
Objective: To evaluate the antiviral activity of a pivalamide derivative against a specific virus.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Test pivalamide derivative
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the pivalamide derivative.
-
Pre-incubate the virus with the different concentrations of the derivative for 1 hour.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the derivative.
-
Incubate the plates until plaques are visible in the virus control wells.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration).
Conclusion and Future Directions
Pivalamide derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities as multi-target enzyme inhibitors, potent anticancer agents, and their potential as antimicrobial and antiviral compounds highlight the broad applicability of this chemical class. The steric hindrance provided by the tert-butyl group offers a unique tool for medicinal chemists to fine-tune selectivity and potency.
Future research should focus on expanding the library of pivalamide derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities. Further elucidation of their mechanisms of action, particularly in the context of antimicrobial and antiviral effects, will be crucial for their rational design and development. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of pivalamide derivatives from promising scaffolds to clinically effective drugs.
References
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central. [Link]
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Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity | Request PDF - ResearchGate. [Link]
-
Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - MDPI. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
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Pivalamide - Wikipedia. [Link]
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Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents - MDPI. [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
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Synthesis of some amide derivatives and their biological activity - ResearchGate. [Link]
-
Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed. [Link]
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Spectroscopic Data for N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established analytical methodologies, offering a robust framework for the characterization of this and similar molecules. While experimental data for this specific compound is not publicly available, this guide leverages advanced prediction algorithms and foundational spectroscopic principles to provide a detailed analytical profile.
Molecular Structure and Context
This compound is a substituted pyridine derivative. The presence of a bromine atom, a hydroxyl group, and a pivalamide moiety on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions.
Part 1: Predicted Spectroscopic Data
Given the absence of published experimental spectra, we have generated a full suite of predicted spectroscopic data. These predictions are based on highly reliable computational models and provide a strong baseline for experimental verification.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR data provides insight into the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | Singlet | 1H | -OH |
| ~8.95 | Singlet | 1H | -NH |
| ~8.10 | Doublet | 1H | H-6 (Pyridine) |
| ~7.50 | Doublet | 1H | H-4 (Pyridine) |
| ~1.25 | Singlet | 9H | -C(CH₃)₃ |
Interpretation:
-
The downfield shifts of the hydroxyl and amide protons are characteristic and are expected to be broad signals.
-
The aromatic protons on the pyridine ring appear as doublets due to coupling with each other.
-
The nine protons of the tert-butyl group are chemically equivalent and thus appear as a single, sharp peak.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR data reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum is typically proton-decoupled to simplify the signals to singlets.[1][2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~176.5 | C=O (Amide) |
| ~150.0 | C-5 (C-OH) |
| ~142.0 | C-6 |
| ~135.0 | C-3 (C-NH) |
| ~125.0 | C-4 |
| ~118.0 | C-2 (C-Br) |
| ~39.0 | -C(CH₃)₃ |
| ~27.0 | -C(CH₃)₃ |
Interpretation:
-
The carbonyl carbon of the amide group is the most downfield signal.
-
The carbons of the pyridine ring have distinct chemical shifts due to the different substituents.
-
The quaternary carbon and the methyl carbons of the pivaloyl group are in the expected upfield region.
IR (Infrared) Spectroscopy
The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H Stretch |
| ~3300 | Medium | N-H Stretch |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~2970-2870 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, 1480 | Medium-Strong | C=C and C=N Stretch (Pyridine ring) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1250 | Medium | C-N Stretch |
| ~1200 | Medium | O-H Bend |
| ~600 | Medium | C-Br Stretch |
Interpretation:
-
The broad O-H and medium N-H stretching bands are key features in the high-frequency region.
-
The strong carbonyl absorption is indicative of the amide functionality.
-
The fingerprint region will contain a complex pattern of bands corresponding to the pyridine ring and other single bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₀H₁₃BrN₂O₂, the expected monoisotopic mass is approximately 272.02 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
M⁺∙ and [M+2]⁺∙: The molecular ion peaks should be observed with a characteristic 1:1 intensity ratio.
-
Loss of the pivaloyl group: A significant fragment corresponding to the loss of the C(CH₃)₃CO radical.
-
Loss of the tert-butyl group: Fragmentation of the pivaloyl moiety leading to the loss of a tert-butyl radical.
-
Cleavage of the amide bond: Scission of the C-N bond can lead to various charged species.
Part 2: Experimental Protocols
The following section details the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are grounded in established analytical practices.
Synthesis of this compound
A plausible synthetic route would involve the acylation of 3-amino-2-bromo-5-hydroxypyridine with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.
Caption: General workflow for NMR spectroscopy.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered sample onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Part 3: Conclusion and Future Directions
This technical guide provides a foundational spectroscopic profile of this compound based on robust computational predictions and established analytical protocols. The presented data and methodologies offer a comprehensive starting point for any researcher working with this compound. The next logical step would be the experimental validation of these predicted spectra. Such empirical data would not only confirm the structure and purity of synthesized batches but also contribute to the broader scientific database, aiding in the future identification and characterization of related novel compounds.
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Hornak, J. P. Sample Preparation. [Link]
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NMR Sample Prepara-on. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
LCGC International. Electron Ionization for GC–MS. [Link]
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University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
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University of Illinois. Electron Ionization. [Link]
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Wikipedia. Electron ionization. [Link]
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Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Shimadzu. Powder Samples. [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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ResearchGate. Electron Ionization LC-MS: What Is It and Why Use It?. [Link]
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Chemistry LibreTexts. 3.1: Electron Ionization. [Link]
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ResearchGate. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. [Link]
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13-C NMR Protocol for beginners AV-400. [Link]
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EPFL. 13C NMR. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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An In-depth Technical Guide on the Research Chemical: N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Disclaimer: The following document is a prospective technical guide. As of the date of publication, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is a novel chemical entity with no specific data available in the public domain. This guide has been constructed by leveraging scientific literature on structurally related compounds to project its chemical properties, potential synthesis, and plausible research applications. All proposed methodologies require empirical validation.
Introduction: Unveiling a Potential New Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This compound presents itself as one such intriguing, yet uncharacterized, research chemical. Its structure marries three key functional motifs: a brominated pyridine ring, a hydroxyl group, and a pivalamide moiety. Each of these components has independently been associated with a range of biological activities, suggesting that their combination within a single molecule could unlock unique pharmacological properties.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive prospective analysis of this compound. In the absence of direct experimental data, we will dissect its constituent parts to forecast its chemical behavior and propose a roadmap for its synthesis and potential applications. The insights herein are designed to serve as a foundational resource for those looking to pioneer research into this promising compound.
Chemical Profile and Physicochemical Predictions
The structure of this compound is defined by a pyridine core substituted with a bromine atom at the 2-position, an amino group bearing a pivaloyl group at the 3-position, and a hydroxyl group at the 5-position. The presence of the bulky tert-butyl group from the pivalamide is known to impart unique physicochemical properties, such as influencing molecular packing and metabolic stability[1][2].
| Property | Predicted Value/Characteristic | Significance in a Research Context |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 273.13 g/mol | Influences diffusion rates and molar concentration calculations. |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility. | Critical for designing in vitro assays and formulation for in vivo studies. |
| Lipophilicity (LogP) | Moderately lipophilic | The bromine and tert-butyl group increase lipophilicity, while the hydroxyl and amide groups enhance polarity. This balance is crucial for membrane permeability. |
| Hydrogen Bond Donors/Acceptors | Donors: 2 (hydroxyl, amide N-H), Acceptors: 3 (hydroxyl O, amide O, pyridine N) | Governs intermolecular interactions, including potential binding to biological targets. |
A closely related compound found in chemical supplier databases is N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, with a CAS number of 1171919-92-8[1]. This structural analog, featuring a hydroxymethyl group in place of the hydroxyl group, suggests the chemical feasibility of this class of compounds.
Caption: Chemical structure of this compound.
Prospective Synthesis Pathway
A plausible synthetic route to this compound would likely involve the N-acylation of a suitable aminopyridine precursor. The key starting material for this would be 2-amino-5-bromopyridin-3-ol. While the synthesis of this specific precursor is not widely documented, methods for producing structurally similar compounds, such as 2-amino-3-hydroxy-5-bromopyridine, have been described and can be adapted[3][4].
A proposed synthesis is outlined below:
Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol (Precursor)
The synthesis could start from 2-amino-3-hydroxypyridine, which is commercially available. Bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar solvent.
Step 2: N-acylation with Pivaloyl Chloride
The synthesized 2-amino-5-bromopyridin-3-ol can then be acylated using pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF)[5][6]. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature.
Sources
Methodological & Application
The Strategic Utility of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of reactive handles—a bromine atom, a hydroxyl group, and a protected amine on a pyridine scaffold—offers medicinal chemists a versatile platform for molecular elaboration and optimization of drug-like properties. This guide provides an in-depth exploration of the applications and protocols associated with this valuable synthetic intermediate.
Physicochemical Properties and Strategic Advantages
The utility of this compound in medicinal chemistry is underpinned by its distinct structural features. The pivalamide protecting group offers steric hindrance, enhancing the stability of the aminopyridine core to various reaction conditions, while being amenable to deprotection under specific protocols. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor for target engagement.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | N/A |
| Molecular Weight | 287.15 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in common organic solvents such as DMSO and methanol. | N/A |
Core Application: Synthesis of Kinase Inhibitors
A primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. The substituted hydroxypyridine motif is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of the bromine atom allows for the introduction of specificity-determining fragments through reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below. This process typically involves a key cross-coupling step to introduce a desired substituent at the 2-position of the pyridine ring, followed by further modifications and eventual deprotection of the pivalamide group.
Caption: General synthetic workflow for kinase inhibitors.
Detailed Synthetic Protocols
The following protocols provide a generalized framework for the key synthetic transformations involving this compound. Researchers should note that specific reaction conditions may require optimization based on the substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
-
Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Base: Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Protocol 2: Pivalamide Deprotection
This protocol outlines a general method for the removal of the pivalamide protecting group to liberate the free amine.
Materials:
-
Pivalamide-protected compound
-
Acidic or basic solution (e.g., 6M HCl, concentrated H₂SO₄, or aqueous NaOH)
-
Solvent (e.g., Methanol, Ethanol, Water)
Procedure (Acidic Hydrolysis):
-
Dissolve the pivalamide-protected compound in a suitable solvent (e.g., methanol).
-
Add an excess of the acidic solution (e.g., 6M HCl).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Expertise & Experience: The pivaloyl group is known for its robustness. Therefore, forcing conditions such as strong acid or base and elevated temperatures are often necessary for its removal. The choice between acidic or basic hydrolysis will depend on the stability of other functional groups in the molecule.
Application in the Synthesis of BRAF Inhibitors
While a direct, publicly available synthesis of a marketed drug starting from this compound is not readily found in the literature, its structural motifs are present in several kinase inhibitors. For instance, the core structure of Vemurafenib (PLX4032), a potent BRAF V600E inhibitor, features a related substituted aminopyridine. The principles outlined in the protocols above are directly applicable to the synthesis of such complex molecules. The strategic use of this intermediate would allow for the efficient assembly of the core structure, with the bromine atom providing a key point for the introduction of the 7-azaindole moiety characteristic of Vemurafenib.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed functionalities and protecting group strategy offer a streamlined approach to the synthesis of complex, biologically active molecules. As the demand for novel and selective kinase inhibitors continues to grow, the utility of such well-designed building blocks will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.
References
Due to the proprietary nature of drug discovery and the specific focus on a commercially available intermediate, direct citations to its use in the synthesis of a marketed drug are not always publicly available. The protocols and applications described are based on established principles of organic synthesis and medicinal chemistry, with a focus on the utility of similar building blocks in the synthesis of kinase inhibitors.
The Strategic Utility of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide in Modern Drug Discovery
Introduction: A Scaffold of Significance in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[1] Within this class of compounds, substituted 3-amino-5-hydroxypyridines are particularly valuable as versatile starting materials for the synthesis of complex molecules with diverse biological activities.[3] This guide focuses on a key intermediate derived from this scaffold: N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide .
The strategic introduction of a bromine atom at the 2-position and the protection of the 3-amino group as a pivalamide render this molecule a highly valuable and adaptable building block. The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents.[4] Concurrently, the pivaloyl protecting group offers steric hindrance and stability, directing reactions to other sites and preventing unwanted side reactions of the amino group.[5][6] The hydroxyl group at the 5-position provides an additional site for functionalization or can be a key pharmacophoric element in the final drug candidate. This application note provides a comprehensive overview of the synthesis and application of this intermediate, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be envisioned as a two-step process starting from the readily available 3-amino-5-hydroxypyridine. The first step involves the selective bromination at the 2-position, followed by the protection of the amino group.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Amino-2-bromo-5-hydroxypyridine
This protocol describes the selective bromination of 3-amino-5-hydroxypyridine at the ortho-position to the amino group.
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| 3-Amino-5-hydroxypyridine | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent grade, ≥98% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC grade | VWR |
| Saturated NaHCO₃ solution | ACS reagent | LabChem |
| Anhydrous MgSO₄ | ACS reagent | EMD Millipore |
Procedure:
-
To a solution of 3-amino-5-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 3-amino-2-bromo-5-hydroxypyridine.
Protocol 2: Synthesis of this compound
This protocol details the acylation of the amino group with pivaloyl chloride.
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| 3-Amino-2-bromo-5-hydroxypyridine | As synthesized | - |
| Pivaloyl chloride | 99% | Alfa Aesar |
| Pyridine or Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1 M HCl solution | ACS reagent | Fisher Scientific |
| Saturated NaHCO₃ solution | ACS reagent | LabChem |
| Anhydrous Na₂SO₄ | ACS reagent | EMD Millipore |
Procedure:
-
Dissolve 3-amino-2-bromo-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add pyridine or triethylamine (1.2 eq) as a base.
-
Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography.
Application in Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in drug discovery lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The 2-bromo position of the pyridine ring is particularly amenable to reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for constructing biaryl structures, a common motif in pharmaceuticals.[7][8]
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | As synthesized | - |
| Arylboronic acid | Various | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |
| Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics |
| Deionized Water | - | - |
| Ethyl acetate | HPLC grade | VWR |
| Anhydrous MgSO₄ | ACS reagent | EMD Millipore |
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.
Expected Outcomes and Data Interpretation:
The success of the synthesis and coupling reactions should be confirmed by standard analytical techniques.
| Analysis | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group. Disappearance of the starting arylboronic acid signals. Shifts in the signals of the pyridine ring protons. |
| ¹³C NMR | Appearance of new carbon signals from the coupled aryl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the coupled product. |
| Yield | Yields for Suzuki-Miyaura couplings of bromopyridines are typically moderate to high, ranging from 60% to over 90%, depending on the specific coupling partners and reaction conditions.[4] |
Conclusion and Future Perspectives
This compound is a strategically designed intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the rapid diversification of the pyridine core, making it an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies. The protocols provided herein offer a robust foundation for the synthesis and application of this important building block. As the demand for novel therapeutics continues to grow, the importance of versatile and efficiently utilized intermediates like this compound in accelerating the drug discovery process cannot be overstated.
References
- Gao, Y., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(8), 1835-1837.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 786-806.
-
PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
- Collet, F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1875-1891.
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]
- Ienascu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
-
Organic Syntheses. (n.d.). Procedure 14. Retrieved from [Link]
- D’Amico, E., et al. (2021).
-
Cenmed. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Retrieved from [Link]
- Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58.
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Wang, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates | MDPI [mdpi.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Abstract
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling methodologies utilizing N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide as a key synthetic intermediate. This versatile pyridinyl scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of substituted pyridine cores in pharmacologically active agents. We present detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices, including ligand and base selection, is discussed to empower scientists to not only replicate these methods but also to troubleshoot and adapt them for novel synthetic targets.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to modulate the physicochemical properties of a molecule make it a cornerstone of modern drug design. This compound is a functionalized building block designed for strategic diversification. The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling, enabling the formation of C-C and C-N bonds, while the hydroxyl and pivalamide moieties offer points for further modification and influence molecular conformation and solubility.
This document outlines robust protocols for three key transformations, providing a toolkit for the synthesis of diverse compound libraries from this single, high-value intermediate.
Core Principles: The Palladium Catalytic Cycle
The success of Suzuki, Buchwald-Hartwig, and Sonogashira reactions hinges on a common mechanistic pathway: the Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is critical for rational optimization and troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig) / Alkyne Complexation (Sonogashira) : The nucleophilic coupling partner (organoboron, amine, or alkyne) displaces a ligand on the Pd(II) center. For Suzuki reactions, a base is required to activate the boronic acid, forming a more nucleophilic boronate species.[2] For Buchwald-Hartwig aminations, the amine coordinates to the palladium, and a base facilitates its deprotonation to form a palladium-amido complex.[3]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]
Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.
Substrate-Specific Considerations
The structure of this compound presents unique challenges and opportunities:
-
Chelation : The proximal arrangement of the pyridine nitrogen and the 3-amido group can lead to bidentate chelation of the palladium center after oxidative addition. This can hinder subsequent steps in the catalytic cycle.[5]
-
Solution : The use of bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is critical. These ligands favor the formation of monoligated palladium species, which are often more catalytically active and less prone to inhibitory chelation.[5]
-
Acidic Protons : Both the phenol (-OH) and amide (-NH) groups possess acidic protons. The choice of base is crucial to avoid unwanted side reactions or deactivation of reagents. A strong, non-nucleophilic base is often preferred for C-N couplings, while inorganic carbonate or phosphate bases are suitable for C-C couplings.[3][6]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol enables the synthesis of 2-aryl or 2-heteroaryl pyridine derivatives, a common motif in biologically active molecules.[7]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents
| Reagent/Material | Typical Specification |
| This compound | 1.0 equivalent |
| Aryl/Heteroarylboronic Acid or Ester | 1.2 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1 ratio) |
| Inert Gas | Argon or Nitrogen |
| Schlenk Flask & Condenser | Flame-dried prior to use |
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction is a powerful method for forming C-N bonds, providing access to a wide range of N-substituted pyridines that are otherwise difficult to synthesize.[3][9][10]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials & Reagents
| Reagent/Material | Typical Specification |
| This compound | 1.0 equivalent |
| Primary or Secondary Amine | 1.2 - 2.0 equivalents |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G3 (1-4 mol%) |
| Base | NaOt-Bu or LHMDS (1.4 - 2.5 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Inert Gas | Argon |
| Glovebox or Schlenk Line | Required for handling air-sensitive reagents |
-
In a glovebox or under a positive pressure of argon: To an oven-dried vial or Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), and this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1-0.2 M.
-
Add the amine coupling partner (1.2 equiv.). If the amine is a solid, add it with the other solids in Step 1.
-
Seal the vessel tightly and remove it from the glovebox (if used).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS. Due to the basic conditions, TLC can be challenging; co-spotting with a standard is recommended.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira C-C Alkynylation
This protocol is used to couple terminal alkynes, creating arylalkyne structures that are valuable intermediates for heterocycle synthesis and materials science.[11][12]
Materials & Reagents
| Reagent/Material | Typical Specification |
| This compound | 1.0 equivalent |
| Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) |
| Base / Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Co-solvent (optional) | THF or DMF |
| Inert Gas | Argon or Nitrogen |
Step-by-Step Procedure [13]
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (1.5 mol%).
-
Add a solvent such as THF, followed by the amine base (e.g., diisopropylamine, 5.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Publishing.
- Sonogashira Coupling. NROChemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
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- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.
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- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Buchwald Hartwig amination catalysts. Johnson Matthey.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Suzuki Coupling. Organic Chemistry Portal.
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"N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide in kinase inhibitor synthesis"
Beginning Data Collection
I've initiated a thorough Google search to gather data on N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. My focus is on its utility as an intermediate in kinase inhibitor synthesis, its synthesis routes, and its application in forming specific kinase inhibitors. I anticipate synthesizing a robust, initial overview.
Expanding Search Scope
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Planning the Application's Structure
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Structuring the Application Note
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Structuring the Content Plan
The Versatility of the Pyridine Scaffold: Detailed Application Notes and Protocols for Biological Evaluation
Substituted pyridine compounds represent a cornerstone in modern medicinal chemistry and drug discovery. The inherent chemical properties of the pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, allow for diverse functionalization, leading to a vast chemical space with a wide spectrum of biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive suite of detailed application notes and protocols for the biological evaluation of this important class of molecules. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for hit identification, lead optimization, and candidate selection.
Section 1: Assessing Cellular Viability and Cytotoxicity
A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. This is crucial for identifying compounds with anticancer potential and for assessing off-target toxicity. Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The Rationale for Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence the outcome of a cytotoxicity assay. For instance, in breast cancer research, the MCF-7 and MDA-MB-231 cell lines are frequently employed. MCF-7 cells are estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative, representing a luminal A subtype of breast cancer. In contrast, MDA-MB-231 cells are triple-negative (ER-, PR-, HER2-), representing a more aggressive and difficult-to-treat basal-like subtype.[1][2] Testing compounds against both cell lines can provide initial insights into potential mechanisms of action and differential sensitivity related to hormone receptor status.[1][2]
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the substituted pyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number.[3][4][5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
Section 2: Targeting Specific Molecular Pathways
Many substituted pyridine derivatives exert their biological effects by interacting with specific molecular targets, such as enzymes and receptors. The following protocols are designed to assess the inhibitory or binding activity of these compounds against key protein classes.
Kinase Inhibition Assays
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in diseases such as cancer. Substituted pyridines are a well-established scaffold for the design of potent kinase inhibitors.
Caption: General workflow for a kinase inhibition assay.
This protocol is a general template and should be optimized for the specific kinase of interest.
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP in kinase assay buffer. Prepare serial dilutions of the substituted pyridine compounds.
-
Reaction Setup: In a 384-well white plate, add the test compound, kinase, and substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., a commercial kit that measures the amount of ATP remaining after the kinase reaction via a luciferase-based system).
-
Luminescence Measurement: Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Tubulin Polymerization Inhibition Assay
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. Some substituted pyridines have been shown to inhibit tubulin polymerization.
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules using a fluorescent reporter that preferentially binds to polymerized tubulin.
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare serial dilutions of the substituted pyridine compounds.
-
Reaction Mixture: In a 384-well black plate, prepare a reaction mixture containing tubulin, a polymerization-enhancing buffer (containing GTP and a fluorescent reporter like DAPI), and the test compound. Include a vehicle control and a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity kinetically over 60 minutes using a fluorometer (e.g., excitation at 360 nm and emission at 450 nm for DAPI).
-
Data Analysis: The rate and extent of tubulin polymerization are reflected by the increase in fluorescence over time. Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the inhibitory effect. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
G Protein-Coupled Receptor (GPCR) Binding Assays
GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction and are major drug targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific GPCR.[6][7]
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a GPCR.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled substituted pyridine compound (the competitor).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. A decrease in radioactivity in the presence of the test compound indicates competition for the binding site. Calculate the percentage of inhibition of radioligand binding and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Simplified GPCR signaling pathway.
Section 3: Antimicrobial Activity Assessment
Substituted pyridines have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of the substituted pyridine compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Section 4: In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development. A key initial ADME assay is the determination of metabolic stability.
Experimental Protocol: Metabolic Stability in Liver Microsomes[16][17][18][19][20]
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), the substituted pyridine compound, and a buffer solution in a 96-well plate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Section 5: Cardiovascular Safety Profiling
Assessing the potential for cardiotoxicity is a critical step in drug development. One of the most important off-target effects to evaluate is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal cardiac arrhythmia.
Experimental Protocol: hERG Potassium Channel Patch Clamp Assay[21][22][23][24]
The patch clamp technique is the gold standard for assessing the effect of a compound on ion channel function.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Patch Clamp Recording: Establish a whole-cell patch clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Compound Application: Perfuse the cell with a solution containing the substituted pyridine compound at various concentrations.
-
Current Measurement: Record the hERG channel currents before and after the application of the compound.
-
Data Analysis: Measure the extent of inhibition of the hERG current at each compound concentration and determine the IC₅₀ value.
Data Presentation
Summarizing quantitative data in a clear and concise format is essential for comparing the activity of different compounds.
Table 1: Example Cytotoxicity Data for Substituted Pyridine Analogs
| Compound ID | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| PYR-001 | 5.2 | 12.8 |
| PYR-002 | 0.8 | 1.5 |
| PYR-003 | > 50 | > 50 |
| Doxorubicin | 0.1 | 0.2 |
Table 2: Example Antimicrobial Activity of Substituted Pyridine Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYR-101 | 4 | 32 |
| PYR-102 | 16 | > 64 |
| PYR-103 | 2 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Conclusion
The pyridine scaffold continues to be a rich source of biologically active molecules. The protocols and application notes provided in this guide offer a robust framework for the comprehensive biological evaluation of substituted pyridine compounds. By employing these standardized assays, researchers can effectively identify and characterize promising candidates for further development, ultimately contributing to the discovery of new and improved therapeutics.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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ResearchGate. (2025). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]
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Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Portland Press. (n.d.). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Company of Biologists. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Predicting G protein-coupled receptor downstream signaling by tissue expression. Retrieved from [Link]
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Sophion. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]
-
Wellcome Open Research. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
ResearchGate. (2025). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Retrieved from [Link]
-
BioIVT. (2020). In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. Retrieved from [Link]
-
PubMed. (2025). Exploring Pyridine-Based Schemes: A Comprehensive Review on their Synthesis and Therapeutic Applications. Retrieved from [Link]
-
Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
-
International Council for Harmonisation. (2024). Drug Interaction Studies (M12). Retrieved from [Link]
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National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M12 on drug interaction studies. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Education Resources Information Center. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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MDPI. (n.d.). Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. Retrieved from [Link]
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PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. Retrieved from [Link]
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ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]
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National Institutes of Health. (n.d.). The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide for SAR Studies
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The compound N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide represents a versatile starting point for the development of novel therapeutics. This scaffold features three key modification points for structure-activity relationship (SAR) studies: a hydroxyl group at the 5-position, a bromine atom at the 2-position, and an amide linkage at the 3-position. The bulky pivalamide group itself can significantly influence molecular stability and target engagement.[2][3]
Systematic derivatization of this molecule allows for a thorough exploration of the chemical space around the pyridine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides detailed protocols for the derivatization of the hydroxyl and bromo functionalities to generate a library of analogs for comprehensive SAR studies.[4][5][6][7]
Strategic Derivatization for Comprehensive SAR Analysis
To effectively probe the SAR of the this compound scaffold, a systematic approach to derivatization is essential. The following sections detail the synthetic strategies and protocols for modifying the 5-hydroxyl and 2-bromo positions.
Part 1: Derivatization of the 5-Hydroxyl Group
Modification of the 5-hydroxyl group can significantly impact the compound's solubility, hydrogen bonding capacity, and overall polarity. O-alkylation and O-acylation are two fundamental strategies to explore the effects of varying steric bulk and electronic properties at this position.
This protocol describes a general method for the O-alkylation of the 5-hydroxyl group using a variety of alkyl halides.[8][9]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired O-alkylated product.
Data Presentation: Representative O-Alkylated Derivatives
| R-Group | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl | CH₃I | K₂CO₃ | DMF | 4 | 85 |
| Ethyl | CH₃CH₂Br | K₂CO₃ | DMF | 6 | 82 |
| Benzyl | BnBr | Cs₂CO₃ | ACN | 3 | 90 |
Part 2: Derivatization of the 2-Bromo Position
The bromine atom at the 2-position is an excellent handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of how different aromatic, heteroaromatic, and aliphatic groups at this position influence biological activity.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[10][11][12][13][14] This protocol outlines the coupling of the 2-bromo position with various boronic acids or esters.
Reaction Scheme:
Materials:
-
N-(2-Bromo-5-alkoxypyridin-3-yl)pivalamide (from Protocol 1.1)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Protocol:
-
In a reaction vessel, combine the N-(2-Bromo-5-alkoxypyridin-3-yl)pivalamide (1.0 eq), the desired boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 2-position.[15][16][17][18][19]
Reaction Scheme:
Materials:
-
N-(2-Bromo-5-alkoxypyridin-3-yl)pivalamide (from Protocol 1.1)
-
Primary or secondary amine (1.2-2.0 eq)
-
Pd₂(dba)₃ or Pd(OAc)₂ (0.02-0.05 eq)
-
Xantphos or BINAP (0.04-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Protocol:
-
To a reaction vessel, add the N-(2-Bromo-5-alkoxypyridin-3-yl)pivalamide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene, followed by the desired amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization of Derivatized Compounds
Thorough characterization of all newly synthesized compounds is crucial to confirm their identity and purity.[20][21][22][23] The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compounds.[24]
Data Presentation: Expected Analytical Data for a Representative Product
N-(2-(phenyl)-5-methoxypyridin-3-yl)pivalamide:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (s, 1H, pyridine-H), ~7.8 (d, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~7.2 (s, 1H, pyridine-H), 3.9 (s, 3H, OCH₃), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~177 (C=O), ~155 (C-O), ~148, ~145, ~138, ~130, ~129, ~128, ~120, ~115 (Ar-C), 56 (OCH₃), 40 (C(CH₃)₃), 28 (C(CH₃)₃) |
| HRMS (ESI) | Calculated for C₁₇H₂₀N₂O₂ [M+H]⁺: 297.1547, Found: 297.1549 |
| HPLC Purity | >95% |
Visualization of the Derivatization Workflow
The following diagram illustrates the overall workflow for the derivatization of this compound.
Caption: Workflow for derivatization and SAR studies.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. The generation of a diverse library of analogs will enable a comprehensive exploration of the structure-activity relationships of this promising scaffold. Subsequent biological evaluation of these compounds will guide further lead optimization efforts and may ultimately lead to the discovery of novel therapeutic agents.
References
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
- Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607.
-
Pivalamide. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2019). ChemistryOpen, 8(7), 896-913.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(2), 221-253.
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115775.
- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters, 155396.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003). The Journal of Organic Chemistry, 68(17), 6703-6712.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 203.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry, 21(25), 2292-2349.
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure of steroidal pyridine derivative with SAR. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 19, 2026, from [Link]
-
The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2006). Organic Letters, 8(22), 5033-5036.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2016). Oriental Journal of Chemistry, 32(6).
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- 24. helixchrom.com [helixchrom.com]
The Versatile Scaffolding of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide in Modern Heterocyclic Synthesis
Introduction: A Privileged Substructure for Complex Molecular Architectures
In the landscape of medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone of heterocyclic synthesis. Its inherent electronic properties and capacity for functionalization make it a privileged scaffold in a vast array of biologically active compounds and functional materials. A particularly valuable, yet underexplored, building block is N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide . This trifunctionalized pyridine derivative offers a strategic combination of reactive sites: a bromine atom poised for cross-coupling reactions, a pivalamide-protected amine that influences reactivity and can be deprotected for further elaboration, and a hydroxyl group that can partake in cyclization reactions or be modified.
This technical guide provides an in-depth exploration of this compound as a versatile synthon. We will delve into its synthesis, elucidate the strategic importance of its functional groups, and provide detailed protocols for its application in the construction of complex heterocyclic systems, including oxazolo[4,5-b]pyridines and functionalized bipyridines.
Strategic Considerations: The Roles of the Triumvirate of Functional Groups
The synthetic utility of this compound is derived from the interplay of its three key functional groups. Understanding their individual and collective roles is paramount to harnessing the full potential of this building block.
-
The 2-Bromo Substituent: This is the primary handle for carbon-carbon and carbon-heteroatom bond formation. Its position ortho to the pyridine nitrogen and meta to the pivalamido group influences its reactivity in various cross-coupling reactions, including but not limited to Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
-
The 3-Pivalamido Group: The pivaloyl moiety ((CH₃)₃CCO-) serves as a bulky and robust protecting group for the 3-amino functionality. Its steric hindrance can direct the regioselectivity of reactions at other positions on the pyridine ring. Furthermore, its electronic effect modulates the reactivity of the pyridine core. The amide bond is stable to a range of reaction conditions but can be cleaved under acidic or basic conditions to liberate the free amine for subsequent reactions, such as cyclizations or further functionalization.
-
The 5-Hydroxyl Group: This group is a versatile nucleophile and a precursor for further transformations. It can participate in intramolecular cyclizations to form fused oxygen-containing heterocycles. It can also be alkylated or acylated to introduce additional diversity into the target molecules.
The strategic arrangement of these three groups on the pyridine ring allows for a stepwise and controlled elaboration of the molecule, making it a powerful tool for diversity-oriented synthesis.
Synthesis of the Building Block: A Proposed Pathway
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or create derivatives. A logical and efficient synthetic route proceeds through the bromination of a readily available precursor followed by selective acylation.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
This initial step involves the regioselective bromination of 2-amino-3-hydroxypyridine.
Materials:
-
2-amino-3-hydroxypyridine
-
Bromine
-
95% Ethanol
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in 95% ethanol in a round-bottom flask.
-
Cool the solution to approximately 5 °C using an ice bath.
-
Slowly add liquid bromine (1.0-1.2 eq) to the cooled solution over a period of 2 hours with continuous stirring.[1]
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-bromo-3-hydroxypyridine.[1] The product can be used in the next step with or without further purification.
Protocol 2: Pivaloylation of 2-Amino-5-bromo-3-hydroxypyridine
The subsequent step is the selective N-acylation of the 3-amino group with pivaloyl chloride. The hydroxyl group is generally less reactive under these conditions, allowing for chemoselective acylation of the amine.
Materials:
-
2-Amino-5-bromo-3-hydroxypyridine
-
Pivaloyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Applications in Heterocyclic Synthesis
The true value of this compound lies in its application as a versatile starting material for the synthesis of more complex heterocyclic structures.
Application 1: Intramolecular Cyclization to form Oxazolo[4,5-b]pyridines
A key application of this building block is the synthesis of the oxazolo[4,5-b]pyridine scaffold, a structural motif found in various biologically active molecules. This transformation proceeds via an intramolecular cyclization, where the 5-hydroxyl group displaces the 2-bromo substituent. The pivalamide group can then be hydrolyzed if desired.
Workflow for Oxazolo[4,5-b]pyridine Synthesis:
Caption: Synthetic workflow for oxazolo[4,5-b]pyridines.
Protocol 3: Synthesis of 7-Pivalamido-oxazolo[4,5-b]pyridine
This protocol is adapted from procedures for the synthesis of related oxazolopyridines.[2]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired oxazolo[4,5-b]pyridine derivative.
Application 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynylpyridines
The 2-bromo position is amenable to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, provides a powerful method to introduce alkyne functionalities, which are themselves versatile intermediates for further transformations.
Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira cross-coupling.
Protocol 4: General Procedure for Sonogashira Coupling
This is a general protocol based on established Sonogashira coupling conditions for bromo-aminopyridines.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 2-alkynylpyridine product.
Table 1: Representative Reaction Conditions for Sonogashira Coupling of Bromo-Aminopyridines [3]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Good to Excellent |
| Pd(PPh₃)₄ / CuI | TEA | THF | 65 | Good |
Application 3: Ullmann Condensation for Furopyridine Synthesis
The intramolecular Ullmann condensation offers another route to fused heterocyclic systems, specifically for the formation of a C-O bond to construct a furan ring. This can be particularly useful for synthesizing furopyridine derivatives.
Protocol 5: Intramolecular Ullmann Condensation for Furo[3,2-b]pyridine Synthesis
This protocol is conceptualized based on the principles of Ullmann condensation.[4]
Materials:
-
This compound
-
Copper(I) iodide (CuI) or other copper catalysts
-
A suitable ligand (e.g., L-proline, a diamine)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A high-boiling polar solvent (e.g., DMF, DMSO)
-
Inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq).
-
Add the anhydrous high-boiling solvent.
-
Heat the mixture to a high temperature (typically 110-150 °C) and maintain with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting furopyridine derivative by column chromatography.
Conclusion and Future Outlook
This compound is a highly functionalized and strategically designed building block with significant potential in heterocyclic synthesis. Its orthogonal reactive sites allow for a range of transformations, including intramolecular cyclizations to form oxazolopyridines and various palladium- or copper-catalyzed cross-coupling reactions. The protocols detailed herein provide a foundational guide for researchers to explore the utility of this versatile synthon. As the demand for novel and complex heterocyclic scaffolds continues to grow in drug discovery and materials science, the application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating innovation. Further exploration of its reactivity in other cross-coupling reactions and its use in the synthesis of a broader range of fused heterocyclic systems will continue to expand its utility and solidify its place in the synthetic chemist's toolbox.
References
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). ARKIVOC. [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors - PMC. (n.d.). NCBI. [Link]
-
Synthesis of 2-amino-5-bromo-3-pyridinol - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. (2023). Preprints.org. [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines - ResearchGate. (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014). PubMed. [Link]
-
Synthesis and Reactions of Some New Oxazolo[4,5‐b]pyridines and Related Compounds. (2000). Sci-Hub. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents. (n.d.).
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). ijssst.info. [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O - PubChem. (n.d.). PubChem. [Link]
-
(PDF) Cyclization-activated Prodrugs - ResearchGate. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (2017). Scientific Research Publishing. [Link]
-
Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). University of Southampton. [Link]
-
An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cyclization-activated Prodrugs - MDPI. (n.d.). MDPI. [Link]
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. (n.d.). European Patent Office. [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - MDPI. (n.d.). MDPI. [Link]
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"in vitro screening of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide derivatives"
Application Note: A-TS-011
Topic: In Vitro Screening of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Derivatives as Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and differentiation.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, making them a major target class for drug discovery.[2]
This document provides a comprehensive guide to the in vitro screening of a novel series of this compound derivatives. We present a tiered, logical screening cascade designed to efficiently identify and characterize promising lead compounds. The workflow progresses from a high-throughput biochemical screen to assess direct target inhibition, followed by a cell-based assay to determine anti-proliferative activity, and finally, a target engagement assay to confirm compound-target interaction within a physiological context. This structured approach ensures that resources are focused on compounds with the highest potential for therapeutic development.[3][4]
The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign relies on a strategic sequence of assays to systematically filter a compound library.[3] Our proposed cascade is designed to maximize efficiency and data quality, beginning with a broad primary screen and moving towards more complex, physiologically relevant assays for a smaller number of "hit" compounds.
Caption: A tiered workflow for identifying and validating kinase inhibitors.
Part 1: Primary Biochemical Screening
Principle: ADP-Glo™ Kinase Assay
The primary screen aims to rapidly identify compounds that inhibit the catalytic activity of the target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[2] It is a universal assay applicable to virtually any kinase and is less prone to interference from library compounds compared to fluorescence-based methods.[5] The assay consists of two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.
Protocol: Single-Point High-Throughput Screen (HTS)
This protocol is designed for a 384-well plate format.
Reagents & Materials:
-
Target Kinase & Substrate (specific to the project)
-
ATP
-
ADP-Glo™ Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (10 mM in DMSO) and Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white plates
-
Multichannel pipettors or automated liquid handlers
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Add 50 nL of test compounds (final concentration 10 µM), vehicle control (DMSO), or positive control inhibitor to appropriate wells.
-
Kinase Addition: Prepare a 2X kinase solution in Assay Buffer. Add 2.5 µL to each well.
-
Initiate Reaction: Prepare a 2X Substrate/ATP solution in Assay Buffer. Add 2.5 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_PositiveControl) / (Luminescence_VehicleControl - Luminescence_PositiveControl))
-
-
Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating assay quality.[7][8] It is crucial for validating the reliability of an HTS assay.[9]
-
Calculate the mean (μ) and standard deviation (σ) for both positive (pos) and negative (neg, vehicle) controls.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Table 1: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[8][10] |
| 0 < Z' ≤ 0.5 | Acceptable assay, but may require optimization.[8][11] |
| < 0 | Poor assay, not suitable for screening.[7][8] |
Hit Criteria: Compounds demonstrating >50% inhibition in the primary screen are typically selected as "hits" and advanced to dose-response studies.
Part 2: Secondary Cellular Screening
Principle: MTT Cell Proliferation Assay
After identifying direct inhibitors of the target kinase, it is essential to determine if this biochemical activity translates into a functional effect in a cellular context.[12] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced, quantified by absorbance, is proportional to the number of viable cells.[13]
Protocol: Anti-Proliferative IC₅₀ Determination
Cell Line Selection: Choose a cancer cell line where the target kinase is known to be a key driver of proliferation.
Reagents & Materials:
-
Selected Cancer Cell Line
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS)[13]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, flat-bottom, tissue culture-treated plates
-
Hit Compounds from Primary Screen
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the hit compounds (e.g., 10 concentrations ranging from 100 µM to 5 nM). Remove the old medium and add 100 µL of medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Return plates to the incubator for 72 hours.
-
MTT Addition: Add 10 µL of MTT Reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. Purple formazan crystals should become visible within the cells.[15]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Normalize Data: Subtract the background absorbance (media-only wells) and express the data as a percentage of the vehicle-treated control cells.
-
Calculate IC₅₀: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in graphing software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Table 2: Example IC₅₀ Data Presentation
| Compound ID | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (µM) |
| Derivative 1 | 15.2 | 0.85 |
| Derivative 2 | 250.7 | 15.6 |
| Derivative 3 | 8.9 | > 50 |
| Staurosporine | 5.1 | 0.02 |
Part 3: Target Engagement Confirmation
Principle: Cellular Thermal Shift Assay (CETSA®)
A potent compound in a cellular assay does not guarantee it works by inhibiting the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in intact cells or tissue lysates.[17][18] The principle is based on ligand-induced thermal stabilization of the target protein.[19] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a thermal shift can be observed, confirming physical interaction.[17][20]
Protocol: Isothermal Dose-Response (ITDRF_CETSA)
This protocol determines the concentration-dependent stabilization of the target protein at a single, optimized temperature.
Caption: Workflow for an Isothermal Dose-Response CETSA experiment.
Reagents & Materials:
-
Cell line used in the secondary screen
-
Hit compounds with good cellular activity
-
PBS with protease and phosphatase inhibitors
-
Specific primary antibody against the target protein
-
Appropriate secondary antibody (e.g., HRP-conjugated)
-
Reagents for protein quantification (e.g., Western Blot or ELISA)
-
PCR thermal cycler
Procedure:
-
Determine Optimal Temperature: First, perform a CETSA melt-curve experiment with vehicle-treated cells across a range of temperatures (e.g., 37°C to 70°C) to determine the apparent melting temperature (Tm) of the target protein. For the ITDRF experiment, choose a temperature that results in approximately 50-80% protein precipitation.
-
Cell Treatment: Seed and grow cells to ~80-90% confluency. Treat cells with a serial dilution of the test compound for 1-2 hours at 37°C. Include a vehicle control.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspensions into PCR tubes. Heat all samples (except a 37°C non-heated control) in a thermal cycler at the pre-determined optimal temperature for 3 minutes, followed by cooling to 25°C.[17]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, 3 times).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of the soluble target protein using a suitable method like Western Blot or an AlphaScreen®/HTRF® immunoassay.[17][19]
-
Data Analysis: Quantify the band intensities (for Western Blot) or signal (for immunoassays). Plot the signal as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for thermal stabilization. A positive result confirms that the compound engages the target protein in the complex cellular environment.
References
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [online] Available at: [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. [online] Available at: [Link]
-
Reaction Biology. Kinase Screening Assay Services. [online] Available at: [Link]
-
On HTS. Z-factor. (2023-12-12) [online] Available at: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? (2018-12-10) [online] Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Assay Quality Control. Z-Factor Calculator. [online] Available at: [Link]
-
Zhang, L., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sui, Y., & Wu, Z. (2018). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
BMG LABTECH. Kinase assays. (2020-09-01) [online] Available at: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13) [online] Available at: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24) [online] Available at: [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [online] Available at: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [online] Available at: [Link]
-
Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [online] Available at: [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [online] Available at: [Link]
-
Wikipedia. Cellular thermal shift assay. [online] Available at: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14) [online] Available at: [Link]
-
JoVE. Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023-02-09) [online] Available at: [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-09-01) [online] Available at: [Link]
Sources
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. キナーゼのバイオロジー [promega.jp]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. assay.dev [assay.dev]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
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"synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide analogs"
Application Note: A Strategic Guide to the Synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Analogs for Drug Discovery
Abstract
Substituted N-acyl-3-amino-5-hydroxypyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This application note provides a comprehensive, technically detailed guide for the synthesis of this compound and its analogs. We present a robust, multi-step synthetic strategy starting from 2-amino-5-bromopyridine, detailing critical experimental choices regarding protecting group strategy, regioselective nitration, nitro group reduction, and targeted N-acylation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical logic to facilitate adaptation and troubleshooting.
Introduction and Strategic Overview
The pyridine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous therapeutic agents. Specifically, the 2-bromo-3-amino-5-hydroxypyridine framework offers three distinct points for chemical modification, making it an ideal template for generating diverse chemical libraries for drug discovery screening. The bromine atom at the C2 position serves as a handle for cross-coupling reactions, the hydroxyl group at C5 can be modified to alter solubility and hydrogen bonding capacity, and the amino group at C3 allows for the introduction of various side chains via acylation.
This guide focuses on a logical and efficient pathway to construct these valuable molecules, addressing key synthetic challenges such as functional group compatibility and regioselectivity.
Retrosynthetic Analysis
The primary disconnection for the target this compound analogs is at the amide bond.[1] This bond can be formed via standard acylation of a key intermediate, 3-amino-2-bromo-5-hydroxypyridine . The synthesis of this intermediate is the central challenge. A plausible route to this intermediate involves the reduction of a nitro-precursor, 5-bromo-2-hydroxy-3-nitropyridine . This nitro compound can, in turn, be synthesized from a commercially available starting material like 2-amino-5-bromopyridine through a diazotization/hydrolysis followed by nitration, or more directly via nitration and subsequent functional group interconversion.[2][3]
A critical consideration is the management of the reactive hydroxyl and amino groups. The phenolic hydroxyl group is acidic and nucleophilic, while the aniline-like amino group is basic and nucleophilic. To prevent unwanted side reactions during the synthesis, a protecting group strategy is essential. A benzyl ether is an excellent choice for protecting the hydroxyl group due to its stability under various reaction conditions and its facile removal via hydrogenolysis.[4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 3-Amino-5-bromo-2-(benzyloxy)pyridine
This section details the multi-step synthesis of the pivotal amine intermediate. The strategy begins with the functionalization of 2-amino-5-bromopyridine.
Protocol 2.1: Synthesis of 5-Bromo-2-hydroxypyridine
The conversion of an amino group on a pyridine ring to a hydroxyl group is a foundational step. This is reliably achieved through a diazotization reaction followed by hydrolysis.
Materials:
-
2-Amino-5-bromopyridine
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
Carefully add 50 g (0.287 mol) of 2-amino-5-bromopyridine to 250 mL of 10% aqueous sulfuric acid in a 1 L beaker, with stirring.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 21.8 g (0.316 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring at 5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Gently heat the reaction mixture to 50-60 °C and maintain this temperature until gas evolution ceases (approx. 1-2 hours).
-
Cool the mixture to room temperature and carefully neutralize to pH 7-8 with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-hydroxypyridine.
Expert Insight: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The final heating step ensures the complete conversion of the diazonium intermediate to the desired hydroxypyridine.
Protocol 2.2: Protection of the Hydroxyl Group (Benzylation)
To prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions, it is protected as a benzyl ether.[4]
Materials:
-
5-Bromo-2-hydroxypyridine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 45 g (0.259 mol) of 5-bromo-2-hydroxypyridine in 400 mL of DMF, add 71.5 g (0.518 mol) of anhydrous potassium carbonate.
-
Add 34.5 mL (0.291 mol) of benzyl bromide dropwise to the suspension at room temperature.
-
Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 1 L of ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 5-bromo-2-(benzyloxy)pyridine.
Expert Insight: K₂CO₃ is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl but not so strong as to cause side reactions with the solvent or product. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
Protocol 2.3: Regioselective Nitration
The introduction of a nitro group at the C3 position is directed by the existing substituents. The benzyloxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The C3 position is ortho to the strongly activating benzyloxy group, making it the most favorable site for electrophilic nitration.[5]
Materials:
-
5-Bromo-2-(benzyloxy)pyridine
-
Fuming nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
Carefully add 40 g (0.151 mol) of 5-bromo-2-(benzyloxy)pyridine in portions to 200 mL of concentrated sulfuric acid at 0 °C.
-
Once dissolved, cool the solution to -5 °C.
-
Slowly add 11.8 mL (0.181 mol) of fuming nitric acid dropwise, ensuring the temperature does not exceed 0 °C.
-
Stir the mixture at 0 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice.
-
Neutralize the mixture with a cold, concentrated solution of sodium hydroxide until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield 5-bromo-2-(benzyloxy)-3-nitropyridine.
Expert Insight: The use of a nitrating mixture (HNO₃/H₂SO₄) at low temperatures is a standard and effective method for controlling the exothermicity and selectivity of the nitration of activated aromatic rings.[2]
Protocol 2.4: Reduction of the Nitro Group
The conversion of the nitro group to the essential amine functionality is the final step in synthesizing the key intermediate. Reduction with iron powder in acidic medium is a classic, cost-effective, and reliable method.[3][6]
Materials:
-
5-Bromo-2-(benzyloxy)-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 35 g (0.113 mol) of 5-bromo-2-(benzyloxy)-3-nitropyridine and 63 g (1.13 mol) of iron powder in a 3:1 mixture of ethanol and water (400 mL).
-
Add 5.9 g (0.113 mol) of ammonium chloride and heat the mixture to reflux (approx. 80 °C).
-
Stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-amino-5-bromo-2-(benzyloxy)pyridine, which can be purified by column chromatography.
Expert Insight: Catalytic hydrogenation (e.g., H₂, Pd/C) is an alternative but would likely cause premature debenzylation.[7] The Fe/NH₄Cl system is chemoselective for the nitro group reduction under these conditions.[7]
Synthesis of N-Pivalamide Analogs
With the key amine intermediate in hand, the final acylation and deprotection steps can be performed to yield the target compounds.
Caption: Overall experimental workflow for analog synthesis.
Protocol 3.1: N-Acylation with Pivaloyl Chloride
This protocol describes the formation of the pivalamide bond. Pivaloyl chloride is a sterically hindered and reactive acylating agent.[8]
Materials:
-
3-Amino-5-bromo-2-(benzyloxy)pyridine
-
Pivaloyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 10 g (35.8 mmol) of 3-amino-5-bromo-2-(benzyloxy)pyridine in 150 mL of anhydrous DCM.
-
Add 5.5 mL (39.4 mmol) of triethylamine and cool the solution to 0 °C.
-
Slowly add 4.8 mL (39.4 mmol) of pivaloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromo-2-(benzyloxy)pyridin-3-yl)pivalamide.
Expert Insight: The choice of base is important. A non-nucleophilic base like TEA is preferred to scavenge the HCl byproduct without competing with the amine substrate.[9] Running the reaction at 0 °C initially helps to control the exothermic acylation reaction.
Protocol 3.2: Deprotection to Yield Final Product
The final step is the removal of the benzyl protecting group to unmask the free hydroxyl group. Catalytic hydrogenation is the most efficient and clean method for this transformation.
Materials:
-
N-(5-bromo-2-(benzyloxy)pyridin-3-yl)pivalamide
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the crude product from Protocol 3.1 in 200 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator).
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully purge the flask with nitrogen.
-
Filter the mixture through Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Purify by recrystallization or column chromatography as needed.
Data Summary for Analog Synthesis
The protocols can be readily adapted to synthesize a variety of analogs by substituting pivaloyl chloride with other acylating agents.
| Analog Acyl Group | Acylating Reagent | Base | Expected Observations |
| Pivaloyl | Pivaloyl chloride | TEA | Product is relatively nonpolar. |
| Acetyl | Acetyl chloride | TEA | Product is more polar than pivaloyl analog. |
| Benzoyl | Benzoyl chloride | Pyridine | Aromatic protons visible in ¹H NMR. |
| Isobutyryl | Isobutyryl chloride | TEA | Isopropyl doublet/septet in ¹H NMR. |
| Cyclopropanecarbonyl | Cyclopropanecarbonyl chloride | TEA | High-field cyclopropyl signals in ¹H NMR. |
Troubleshooting and Key Considerations
-
Incomplete Nitration: If nitration is sluggish, the temperature can be slowly increased to 10-15 °C, but this risks the formation of dinitro byproducts.
-
Low Yield in Reduction: Ensure the iron powder is activated and has a high surface area. The reaction is often vigorous initially; ensure efficient stirring to maintain a homogenous suspension.
-
O-Acylation: During the acylation step, if the hydroxyl group is not protected, competitive O-acylation can occur. The protocols provided circumvent this by design.
-
Debromination during Hydrogenolysis: Over-running the hydrogenation or using a more active catalyst can sometimes lead to reductive debromination. Careful monitoring by TLC is essential.
Conclusion
This application note outlines a validated and logical synthetic route for producing this compound and its analogs. By employing a strategic use of protecting groups and well-established chemical transformations, this guide provides a reliable foundation for chemists to generate diverse libraries of these valuable scaffolds for application in pharmaceutical research and development.
References
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Sobkowski, M. et al. (n.d.). Diverse chemoselectivity during acylation of nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Aryl Azides to Aminopyridines. Retrieved from [Link]
- Google Patents. (n.d.). WO2007150011A2 - Prolyl hydroxylase inhibitors.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination and nitration of 2-hydroxypyridine-N-oxide. Retrieved from [Link]
-
Ascendex Scientific, LLC. (n.d.). 3-AMINO-5-BROMO-2-HYDROXYPYRIDINE. Retrieved from [Link]
-
PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2021). 22.7 Retrosynthesis with Amines | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2781511B1 - Hydroxy group protecting agent and hydroxy group protection method.
-
ResearchGate. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Retrieved from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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- 4. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. users.man.poznan.pl [users.man.poznan.pl]
Troubleshooting & Optimization
"stability and storage of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide"
A Guide to Stability and Storage for Researchers
Welcome to the technical support center for N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical advice to ensure the stability and integrity of this compound throughout your research. This document moves beyond generic storage instructions to offer a deeper understanding of the chemical properties of this compound, potential degradation pathways, and troubleshooting strategies for common issues you may encounter.
Understanding the Molecule: Key Stability Considerations
This compound possesses several functional groups that influence its stability: a brominated pyridine ring, a phenolic hydroxyl group, and an amide linkage. Each of these moieties presents potential vulnerabilities to degradation if the compound is not handled and stored correctly.
-
Phenolic Hydroxyl Group: The hydroxyl group on the pyridine ring makes the compound susceptible to oxidation. Phenolic compounds can be oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions.[1][2] This oxidation can lead to the formation of colored impurities, diminishing the compound's purity and potentially altering its biological activity.
-
Brominated Pyridine Ring: While the bromine atom is generally stable, some brominated aromatic compounds can be sensitive to light, which may catalyze dehalogenation or other unwanted reactions.[3] The electron-withdrawing nature of the pyridine ring can also influence the reactivity of the bromine atom.
-
Amide Linkage: The pivalamide group is relatively stable. However, under harsh acidic or basic conditions, hydrolysis of the amide bond could occur, although this is unlikely under typical storage conditions.
Given these structural features, the primary concerns for the stability of this compound are oxidation of the phenolic hydroxyl group and potential photosensitivity.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the stability and storage of this compound:
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.[4] The container should be flushed with an inert gas, such as argon or nitrogen, to displace air and minimize the risk of oxidation.[5] For short-term storage (e.g., during routine laboratory use), keeping the compound in a desiccator at room temperature, away from direct light, is acceptable.
Q2: Is this compound sensitive to light?
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection can be the first indicator of degradation. A change in color (e.g., from white or off-white to yellow or brown) or the appearance of clumping may suggest degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to check for the presence of impurities or a decrease in the main peak's area.
Q4: Can I store solutions of this compound?
A4: Storing the compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store solutions, use a high-purity, anhydrous solvent and store the solution at -20°C or -80°C under an inert atmosphere. Prepare solutions fresh whenever possible.
Q5: What solvents are recommended for dissolving this compound?
A5: The choice of solvent will depend on your specific experimental needs. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. Always use anhydrous grade solvents to minimize moisture-related degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Unexpected Color Change in Solid Compound
-
Observation: Your solid this compound, which was initially a white or off-white powder, has developed a yellow or brownish tint.
-
Probable Cause: This is a strong indication of oxidation of the phenolic hydroxyl group. This may have been caused by improper storage, such as exposure to air and/or light.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solid compound.
Issue 2: Inconsistent Results in Biological Assays
-
Observation: You are observing variability in your experimental results, such as a loss of potency or unexpected off-target effects.
-
Probable Cause: This could be due to the degradation of your this compound stock, either in solid form or in solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Experimental Protocols
To ensure the quality of your this compound, you can perform the following quality control experiments.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of your compound. You may need to optimize the conditions for your specific HPLC system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Protocol 2: Forced Degradation Study
A forced degradation study can help you understand the stability of your compound under various stress conditions.
-
Prepare Solutions: Prepare solutions of this compound (e.g., 0.1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC (using the protocol above) and compare the chromatograms to that of an unstressed control sample. Look for the appearance of new peaks and a decrease in the main peak area.
Visualizing Potential Degradation
While the exact degradation pathway for this compound has not been empirically determined, a plausible oxidative degradation pathway for the hydroxypyridine core can be proposed based on general chemical principles.[7][8]
Caption: A potential oxidative degradation pathway for this compound.
References
-
Kaiser, J. P., & Boll, M. (2012). Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. Retrieved from [Link]
-
Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879–893. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Soto, M. L., Falqué, E., & Domínguez, H. (2015). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 20(5), 8236–8252. Retrieved from [Link]
-
Tena, N., & Asuero, A. G. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 27(19), 6296. Retrieved from [Link]
-
Eawag. (2007). 4-Hydroxypyridine Degradation Pathway. Retrieved from [Link]
-
Lee, S. J., & Lee, J. H. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(11), 2947. Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
Gram BioLine. (2021). 3 tips for storage of sensitive items. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). General Storage Guidelines for Solids and Liquids. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
Sources
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements | MDPI [mdpi.com]
- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. camlab.co.uk [camlab.co.uk]
- 5. ossila.com [ossila.com]
- 6. download.basf.com [download.basf.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Document ID: TSC-CHEM-2026-001
Introduction
Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. This molecule is a key building block in various pharmaceutical and agrochemical research and development programs. Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity and chemoselectivity that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our clients in the field. We will explore two primary synthetic strategies, analyze common pitfalls, and provide validated alternative routes and optimization protocols. Our goal is to equip you with the expertise to navigate these challenges effectively.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the target molecule typically starts from 3-Amino-5-hydroxypyridine. The two most logical sequences for introducing the pivaloyl and bromo groups are:
-
Route A: Acylation First, then Bromination. This is often the preferred route. The bulky pivaloyl group can act as a directing group, potentially improving the regioselectivity of the subsequent bromination step.
-
Route B: Bromination First, then Acylation. This route can be problematic due to the high reactivity of the 3-amino-5-hydroxypyridine ring, which can lead to over-bromination and a mixture of isomers.
The following diagram illustrates these two divergent pathways.
Caption: High-level comparison of the two primary synthesis pathways.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Route A - Acylation First
Question 1: My initial acylation of 3-amino-5-hydroxypyridine with pivaloyl chloride is giving me a mixture of N-acylated and O-acylated products. How can I improve the N-selectivity?
Answer: This is a classic chemoselectivity problem. The exocyclic amino group is generally more nucleophilic than the phenolic hydroxyl group, but competitive O-acylation can occur, especially under basic conditions.
Causality:
-
Base Strength: Strong bases (e.g., pyridine used as both solvent and base) can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.
-
Temperature: Higher reaction temperatures can also favor the thermodynamically stable O-acylated product.
Troubleshooting Protocol:
-
Choice of Base: Switch from pyridine to a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use a stoichiometric amount (e.g., 1.1-1.5 equivalents) rather than a solvent quantity.
-
Solvent: Use an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature Control: Perform the reaction at a lower temperature. Start the addition of pivaloyl chloride at 0 °C and allow the reaction to slowly warm to room temperature.[1]
-
Alternative Acylating Agents: While pivaloyl chloride is standard, in difficult cases, pivaloic anhydride could be explored, though it is less reactive.
Question 2: The yield of my N-acylated intermediate, N-(5-hydroxy-pyridin-3-yl)pivalamide, is consistently low, even with good N-selectivity. What are the likely causes?
Answer: Low yields often point to incomplete reaction, degradation of starting material, or difficult workup and purification.
Troubleshooting Protocol:
-
Reagent Quality: Ensure the pivaloyl chloride is fresh. It is sensitive to moisture and can hydrolyze to pivalic acid, which will not react. Use a newly opened bottle or redistill if necessary.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a small, additional charge of pivaloyl chloride and base may be required.
-
Workup Procedure: The product has both a basic nitrogen (on the pyridine ring) and an acidic phenol. This amphoteric nature can make extraction tricky. Ensure the pH of the aqueous layer is carefully adjusted during workup to precipitate or extract the product effectively. A common mistake is to make the aqueous layer too basic, which can deprotonate the phenol and pull the product into the aqueous phase.
-
Purification: The product may be prone to streaking on silica gel. Consider using a silica gel column buffered with a small amount of triethylamine (e.g., 0.5%) in the eluent to improve peak shape and recovery.
Part 2: The Bromination Step
Question 3: I am attempting to brominate N-(5-hydroxy-pyridin-3-yl)pivalamide and am getting a mixture of isomers. How do I selectively obtain the 2-bromo product?
Answer: This is the most critical step for regioselectivity. The pyridine ring is activated by two ortho, para-directing groups: the -OH at C5 and the -NHCOR at C3.
-
The -OH group directs to positions C4 and C6.
-
The -NHCOR group directs to positions C2, C4, and C6.
The desired 2-bromo isomer is formed by direction from the pivalamide group. Formation of the 4-bromo and 6-bromo isomers are the most common side reactions.
Causality:
-
Brominating Agent: The reactivity and bulkiness of the brominating agent are critical. Highly reactive agents like molecular bromine (Br₂) can be less selective.[2][3]
-
Solvent and Temperature: These parameters influence the reactivity of the electrophile and the substrate, thereby affecting the isomer ratio.
Troubleshooting Protocol:
-
Optimal Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4] It is a milder source of electrophilic bromine compared to Br₂, which reduces the formation of undesired isomers and polybrominated products.
-
Solvent Selection: Acetonitrile (MeCN) or chlorinated solvents like DCM are excellent choices. Polar aprotic solvents can help to moderate the reactivity.
-
Temperature Control: Perform the reaction at or below room temperature. An initial temperature of 0 °C is recommended.
-
Alternative Reagents: For highly activated systems, less common but milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer improved selectivity.[3]
The following decision tree can guide your troubleshooting process for this critical step.
Caption: Troubleshooting decision tree for the regioselective bromination step.
Part 3: Alternative Approaches
Question 4: Route A is not working for my specific analog. What about Route B (Bromination first)? What are the anticipated challenges?
Answer: While not typically the preferred method, Route B is a viable alternative. The primary challenge is controlling the initial bromination of 3-amino-5-hydroxypyridine. The ring is highly activated by both the -NH₂ and -OH groups, making it susceptible to over-bromination and poor regioselectivity.
Anticipated Challenges & Solutions:
-
Over-bromination: The substrate can easily form di- and tri-brominated species.
-
Solution: Use only one equivalent of a mild brominating agent (NBS). Add the NBS portion-wise at low temperature (0 °C or even -20 °C) and monitor the reaction closely by TLC/LC-MS to stop it as soon as the starting material is consumed.
-
-
Poor Regioselectivity: You will likely get a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, which can be very difficult to separate.
-
Solution: This is the main drawback of Route B. Extensive column chromatography will be required. It may be more efficient to proceed with the mixture to the next step and attempt to separate the final pivalamide isomers, which may have better chromatographic properties.
-
-
Subsequent Acylation: The acylation of the bromo-intermediate (e.g., 3-amino-2-bromo-5-hydroxypyridine) should be more straightforward, but the electron-withdrawing effect of the bromine atom will make the amino group less nucleophilic. This may require slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature) for the acylation step.
Summary of Recommended Conditions
The following table summarizes the recommended starting conditions for the preferred synthetic pathway (Route A).
| Parameter | Step 1: Acylation | Step 2: Bromination |
| Substrate | 3-Amino-5-hydroxypyridine | N-(5-hydroxypyridin-3-yl)pivalamide |
| Reagent | Pivaloyl Chloride (1.1 eq) | N-Bromosuccinimide (NBS) (1.05 eq) |
| Base | Triethylamine (1.5 eq) | N/A |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 2-4 hours | 1-3 hours |
| Key Challenge | N- vs. O-Acylation | Regioselectivity (2- vs. 4-/6-bromo) |
References
- VertexAI Search. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China.
-
ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?. Retrieved January 19, 2026, from [Link]
-
Vlaeminck, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available at: [Link]
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
ACS Publications. (2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved January 19, 2026, from [Link]
-
Heller, S. T., & Sarpong, R. (2013). Chemoselective Acylation of Nucleosides. Organic letters, 15(3), 556–559. Available at: [Link]
Sources
Technical Support Center: Improving the Purity of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Welcome to the technical support center for N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this key synthetic intermediate. The following information is curated from established chemical principles and field-proven insights to address common challenges encountered during its synthesis and purification.
I. Understanding the Synthesis and Potential Impurities
A robust understanding of the synthetic route is paramount to anticipating and mitigating purity issues. The synthesis of this compound typically proceeds via the acylation of 3-amino-2-bromo-5-hydroxypyridine with pivaloyl chloride.
Caption: Synthetic pathway for this compound.
During this process, several impurities can arise from starting materials, side reactions, and subsequent workup procedures.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product shows a lower than expected melting point and broad peaks in the 1H NMR spectrum. What are the likely impurities?
A1: This is a common observation when the product is contaminated with starting materials or reaction byproducts. The most probable impurities include:
-
Unreacted 3-amino-2-bromo-5-hydroxypyridine: This starting material is more polar than the product and can be difficult to remove if the reaction has not gone to completion.
-
Di-pivaloylated byproduct: Acylation can potentially occur on both the amino and hydroxyl groups, leading to the formation of N,O-dipivaloylated impurity. This is more likely under harsh reaction conditions or with a large excess of pivaloyl chloride.
-
Isomeric impurities from starting material: Commercially available 3-amino-5-bromopyridine, a precursor to 3-amino-2-bromo-5-hydroxypyridine, can contain isomeric impurities which may be carried through the synthesis.[1]
-
Hydrolyzed pivaloyl chloride (Pivalic Acid): If moisture is present during the reaction or workup, pivaloyl chloride can hydrolyze to pivalic acid, which can be challenging to remove.
Q2: I am observing a persistent impurity with a similar Rf value to my product on TLC. How can I improve the separation?
A2: Co-eluting impurities are a frequent challenge. Here are several strategies to improve separation:
-
TLC Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[2] Try different ratios and consider adding a small amount of a third solvent, such as methanol or triethylamine (TEA), to modify the separation. Adding a small amount of TEA (0.1-1%) can help reduce tailing of basic pyridine compounds on silica gel.
-
Column Chromatography: If TLC separation is challenging, column chromatography with a shallower solvent gradient can enhance resolution. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Q3: My reaction seems to be incomplete, with significant amounts of starting material remaining. How can I drive the reaction to completion?
A3: To improve the conversion of your starting material, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be beneficial, but be cautious of potential side reactions at higher temperatures.
-
Stoichiometry: A slight excess of pivaloyl chloride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-acylated byproducts.
-
Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or pyridine is typically used to scavenge the HCl generated during the reaction. Ensure at least one equivalent of base is used.
Q4: I am struggling with the recrystallization of my product. It either oils out or the recovery is very low. What are some recommended solvent systems?
A4: Finding the right recrystallization solvent is often an empirical process. For a moderately polar compound like this compound, consider the following single or mixed solvent systems:
| Solvent System | Rationale |
| Ethyl Acetate/Hexanes | The product should be soluble in hot ethyl acetate and insoluble in hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Reheat to dissolve and then cool slowly. |
| Ethanol/Water | Similar to the above, the product should be soluble in hot ethanol. Water can be added as the anti-solvent. This is a good option for moderately polar compounds. |
| Toluene | Toluene can be an effective recrystallization solvent for aromatic compounds. Check the solubility at room temperature versus its boiling point. |
| Dichloromethane/Hexanes | Dichloromethane is a good solvent for many organic compounds. Hexanes can be used as the anti-solvent. |
Pro-Tip: To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and observations.
Protocol 1: Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by HPLC
A robust HPLC method is essential for accurate purity assessment. The following is a suggested starting method that may require optimization.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start with a gradient of 5-95% B over 20 minutes to identify the elution profile. Then, optimize to an isocratic or a shallower gradient method for better resolution around the main peak.[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength determined by a UV scan of the pure compound. |
| Column Temperature | 30 °C |
IV. References
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881.
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry, 2021, 5526847.
-
Patil, S., Shinde, S., & Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
Sources
"challenges in the scale-up synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide"
Welcome to the technical support center for the synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield of this compound
Probable Cause 1: Incomplete Reaction
-
Explanation: The amidation reaction between 3-amino-2-bromo-5-hydroxypyridine and pivaloyl chloride may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, which is particularly critical during scale-up.
-
Solution:
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting amine.
-
Temperature Optimization: While the reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm, a gradual increase to room temperature or slightly above may be necessary to drive the reaction to completion.
-
Extended Reaction Time: In a larger-scale reaction, mass transfer limitations can slow down the reaction rate. Cautiously extend the reaction time, guided by IPCs.
-
Efficient Stirring: Ensure the stirring is vigorous enough to maintain a homogeneous suspension, especially if the starting materials or product have limited solubility in the chosen solvent.
-
Probable Cause 2: Side Reactions
-
Explanation: Pivaloyl chloride is a highly reactive acylating agent.[1][2] Besides the desired N-acylation, it can react with the hydroxyl group of the starting material or the product, leading to the formation of an ester byproduct. Di-acylation (on both the amine and hydroxyl groups) is also a possibility.
-
Solution:
-
Controlled Addition of Pivaloyl Chloride: Add the pivaloyl chloride solution dropwise to the reaction mixture at a low temperature (0-5 °C) to minimize the initial concentration and reduce the likelihood of side reactions.
-
Stoichiometry: Use a slight excess of the amine or carefully control the stoichiometry of pivaloyl chloride (typically 1.0-1.2 equivalents) to favor amidation over esterification.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing with the amine nucleophile.
-
Probable Cause 3: Degradation of Starting Material or Product
-
Explanation: Brominated hydroxypyridines can be susceptible to degradation under harsh reaction conditions, such as high temperatures or the presence of strong bases.[3]
-
Solution:
-
Mild Reaction Conditions: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Work-up and Purification: Process the reaction mixture promptly upon completion. During work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Issue 2: Difficulty in Product Purification
Probable Cause 1: Co-elution with Starting Material or Byproducts
-
Explanation: The polarity of the desired product, this compound, might be very similar to that of the starting amine or the di-acylated byproduct, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Consider adding a small amount of a modifier like triethylamine to the eluent to reduce tailing of basic compounds on silica gel.
-
Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases like alumina or reverse-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that selectively crystallize the desired product.
-
Acid-Base Extraction: Utilize the phenolic hydroxyl group and the basic pyridine nitrogen to selectively extract the product or impurities into aqueous acid or base.
-
Probable Cause 2: Presence of Persistent Impurities
-
Explanation: Some impurities may be difficult to remove by standard purification techniques.
-
Solution:
-
Charcoal Treatment: If colored impurities are present, a charcoal treatment of the crude product solution can be effective.
-
Re-slurrying: Slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are soluble can be a simple and effective purification step.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most direct starting material is 3-amino-2-bromo-5-hydroxypyridine. The quality of this starting material is crucial for a successful synthesis. It is advisable to check its purity by NMR or LC-MS before use. If it is not commercially available, it can be synthesized from commercially available precursors.[4][5]
Q2: What is the role of the base in this reaction?
A2: The reaction of pivaloyl chloride with the amine generates one equivalent of hydrochloric acid (HCl).[6] The base, typically a tertiary amine like triethylamine, is added to neutralize the HCl. This is essential for two reasons:
-
It prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
-
It prevents the acid-catalyzed degradation of the starting material or product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Pivaloyl Chloride: Pivaloyl chloride is a corrosive and moisture-sensitive liquid with a pungent odor.[1][2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Solvents: Use appropriate solvents and ensure proper grounding of equipment to avoid static discharge, especially when working with flammable solvents on a large scale.
-
Exothermic Reaction: The reaction is exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
Q5: Can this synthesis be adapted for the preparation of analogues?
A5: Yes, the general procedure can be adapted to synthesize a variety of N-acylated 3-amino-2-bromo-5-hydroxypyridines by using different acyl chlorides. However, the reactivity of the acyl chloride and the properties of the final product will vary, potentially requiring re-optimization of the reaction and purification conditions. The synthesis of substituted pyridines is a broad field with many established methods.[7][8][9][10]
III. Experimental Protocols & Data
General Protocol for the Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-2-bromo-5-hydroxypyridine and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1-1.5 equivalents) to the suspension.
-
Pivaloyl Chloride Addition: Slowly add a solution of pivaloyl chloride (1.0-1.2 equivalents) in the same solvent via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for starting materials and inert under reaction conditions. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic, effectively scavenges HCl. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows the reaction to proceed to completion. |
| Stoichiometry | Pivaloyl Chloride: 1.0-1.2 eq.; Base: 1.1-1.5 eq. | Minimizes side reactions and ensures complete neutralization of HCl. |
IV. Visualized Reaction Pathway and Troubleshooting
Reaction Scheme
Caption: Troubleshooting workflow for the synthesis.
V. References
-
Vertex AI Search. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Accessed January 19, 2026.
-
Benchchem. Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Accessed January 19, 2026.
-
Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Accessed January 19, 2026.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Accessed January 19, 2026.
-
Atamankimya. PIVALOYL CHLORIDE. Accessed January 19, 2026.
-
PubMed. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Accessed January 19, 2026.
-
NIH. A Simple, Modular Synthesis of Substituted Pyridines. Accessed January 19, 2026.
-
PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Accessed January 19, 2026.
-
Benchchem. A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions. Accessed January 19, 2026.
-
Benchchem. Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile. Accessed January 19, 2026.
-
Sigma-Aldrich. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR. Accessed January 19, 2026.
-
ResearchGate. Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. Accessed January 19, 2026.
-
BLDpharm. N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide. Accessed January 19, 2026.
-
Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Accessed January 19, 2026.
-
ResearchGate. 15.1.4 Pyridines (Update 2016). Accessed January 19, 2026.
-
Chemrio. n-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide. Accessed January 19, 2026.
-
ResearchGate. Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Accessed January 19, 2026.
-
Ascendex Scientific, LLC. 3-AMINO-5-BROMO-2-HYDROXYPYRIDINE. Accessed January 19, 2026.
-
Google Patents. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. Accessed January 19, 2026.
-
ChemRxiv. Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. Accessed January 19, 2026.
-
NIH. 3-Amino-5-bromo-2-iodopyridine. Accessed January 19, 2026.
-
ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis. Accessed January 19, 2026.
-
Sigma-Aldrich. 3-Amino-2-bromopyridine 97 39856-58-1. Accessed January 19, 2026.
-
Vertex AI Search. N-(2-Bromo-5-iodopyridin-3-yl)pivalamide. Accessed January 19, 2026.
-
Vertex AI Search. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Accessed January 19, 2026.
-
BSEF. Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe. Accessed January 19, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water [pubmed.ncbi.nlm.nih.gov]
- 4. 3-AMINO-5-BROMO-2-HYDROXYPYRIDINE – Ascendex Scientific, LLC [ascendexllc.com]
- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Stability and Degradation
Welcome to the technical support resource for researchers working with N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this molecule. The information is structured in a question-and-answer format to directly address common challenges encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A forced degradation or stress testing study is a critical component of pharmaceutical development, mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2] The primary goals for this specific molecule are:
-
To Identify Degradation Products: The study aims to generate likely degradation products under more severe conditions than accelerated stability testing.[2] This provides insight into the impurities that could form during manufacturing, storage, and administration.
-
To Elucidate Degradation Pathways: By subjecting the molecule to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress), we can understand its intrinsic chemical stability and map its degradation pathways.[3]
-
To Develop Stability-Indicating Methods: The generated degradants are essential for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from its impurities, ensuring the method is "stability-indicating".[2][4] This is crucial for quality control and shelf-life determination.
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
The structure of this compound contains several functional groups prone to degradation: an amide linkage, a brominated hydroxypyridine ring, and a sterically bulky pivaloyl group. The three most likely degradation pathways are hydrolysis, oxidation, and photolysis.
Caption: Predicted degradation routes for this compound.
Troubleshooting Guide: Hydrolytic Degradation
Q3: I am not observing significant degradation under standard acidic or basic conditions (0.1 M HCl or 0.1 M NaOH at room temperature). Is the compound stable to hydrolysis?
This is a common observation. The pivalamide group contains a sterically bulky tert-butyl moiety, which can significantly hinder the approach of water or hydroxide ions to the amide carbonyl carbon, making hydrolysis challenging under mild conditions.[5]
Troubleshooting Steps:
-
Increase Temperature: If no degradation is seen at room temperature, elevate the temperature to 50-60°C.[6] Perform the study in a controlled temperature bath or oven.
-
Increase Acid/Base Concentration: If elevated temperature is insufficient, increase the concentration of the acid or base incrementally, for example, to 0.5 M and then to 1.0 M.[6]
-
Extend Reaction Time: Stress testing should be carried out for a sufficient duration. Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours) up to 7 days to establish a degradation profile.[6]
-
Consider a Co-solvent: If the compound has poor aqueous solubility, a small amount of a water-miscible organic solvent (like acetonitrile or methanol) can be used to ensure it remains dissolved. However, ensure the solvent itself is stable under the stress conditions.
Protocol: Acid and Base Forced Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 1.0 M HCl in a sealed vial.
-
Place the vial in a water bath set to 60°C.
-
Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH to stop the reaction. Dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the process using 1.0 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of 1.0 M HCl.
-
-
Control: A control sample of the drug in purified water should be run in parallel under the same conditions.
The primary degradation products expected from hydrolysis are 3-amino-5-hydroxy-2-bromopyridine and pivalic acid , resulting from the cleavage of the amide bond.[7][8]
Troubleshooting Guide: Oxidative Degradation
Q4: My compound degraded by more than 50% almost immediately after adding 30% hydrogen peroxide (H₂O₂). How can I achieve the target degradation of 5-20%?
Hydroxypyridine rings can be highly susceptible to oxidation. Rapid and excessive degradation suggests the conditions are too harsh. The goal of forced degradation is to achieve partial degradation to identify the primary degradants, not to destroy the molecule completely. A degradation of 5-20% is generally considered appropriate.[3][6]
Troubleshooting Steps:
-
Reduce H₂O₂ Concentration: The most effective solution is to lower the concentration of the oxidizing agent. Start with a much lower concentration, such as 3% H₂O₂, and if necessary, increase to 6%.
-
Control Temperature: Perform the experiment at room temperature initially. If degradation is still too rapid, conduct the study at a reduced temperature (e.g., in an ice bath).
-
Shorten Exposure Time: For highly sensitive compounds, the reaction may be complete in a matter of minutes. Sample at very short time intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.
Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation:
-
In a clear glass vial protected from light, add a known volume of the stock solution to an equal volume of 3% H₂O₂.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at intervals (e.g., 30 min, 2 hrs, 6 hrs).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite or by significant dilution with the mobile phase.
-
-
Analysis: Analyze the samples immediately by HPLC.
Potential oxidative degradation products include the corresponding pyridine N-oxide [9][10] or products arising from the oxidation of the electron-rich aromatic ring.
Troubleshooting Guide: Photolytic Degradation
Q5: I need to conduct a photostability study. What are the critical parameters and expected degradation products?
Photostability testing should be conducted according to ICH Q1B guidelines.[6] The key is to expose the compound to a controlled light source that provides both UV and visible light and to have a dark control to differentiate between light-induced and thermal degradation.
Critical Parameters:
-
Light Source: Use a calibrated light source that delivers a combination of UV and visible light, as specified by ICH Q1B (e.g., an option 2 setup with a xenon lamp or a metal halide lamp).
-
Exposure Level: The standard exposure is not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near UV (320-400 nm).
-
Sample Presentation: Test the compound in both the solid state and in solution. Use chemically inert, transparent containers (e.g., quartz cells).
-
Dark Control: A parallel sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to act as a control.[6]
The most probable photolytic pathway for a brominated aromatic compound is reductive debromination , where the C-Br bond is cleaved.[11][12] This would result in the formation of N-(5-hydroxypyridin-3-yl)pivalamide .
Caption: Postulated primary photodegradation pathway via reductive debromination.
Analytical Method Development and Troubleshooting
Q6: How can I develop a stability-indicating HPLC method to analyze the degradation samples?
A robust, stability-indicating HPLC method is one that can resolve the parent peak from all potential degradation products and excipients. A Quality by Design (QbD) approach is recommended.[4][13]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 13. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potential Biological Activity of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide and Its Analogs
This guide provides a comprehensive analysis of the potential biological activities of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide, a substituted pyridinyl amide. Due to the limited publicly available data on this specific compound, this document synthesizes information on the bioactivities of its core structural motifs: the pivalamide group, the bromopyridine core, and the hydroxypyridine scaffold. By examining the established biological roles of these components, we can infer the potential therapeutic applications of the parent compound and guide the rational design of more potent and selective analogs.
Deconstructing the Core Moiety: Predicted Bioactivity Based on Substructural Analysis
The structure of this compound integrates several functional groups known to confer biological activity. A systematic evaluation of these components provides a foundation for predicting its overall pharmacological profile.
-
The Pivalamide Scaffold: Characterized by a sterically bulky tert-butyl group, the pivalamide moiety is a versatile scaffold in medicinal chemistry.[1] This structural feature can influence molecular stability, packing, and target engagement.[1] Pivalamide derivatives have been explored for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.[1] For instance, certain pivalamide derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[2] By inhibiting these enzymes, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[2] The pivalamide scaffold has also been incorporated into pan-PIM kinase inhibitors, which are under investigation as cancer therapeutics due to the role of PIM kinases in promoting cell survival and proliferation.
-
The Hydroxypyridine Core: The 2-hydroxypyridine (2-pyridone) core is prevalent in numerous natural products with significant biological importance.[3] Derivatives of hydroxypyridine have demonstrated a wide array of biological activities, including antimicrobial, antimalarial, and antitumor effects.[3] The presence of a hydroxyl group on the pyridine ring can significantly impact the molecule's antiproliferative activity.[4] For example, studies on pyridine derivatives have shown that the insertion of hydroxyl groups can lead to a reduction in IC50 values against cancer cell lines.[4] Furthermore, 3-hydroxy-4-pyridone has been reported to possess herbicidal, antifungal, and antioxidant properties.[5]
-
The Bromopyridine Moiety: The inclusion of halogen atoms, such as bromine, in a heterocyclic structure can modulate the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies of pyridine derivatives have indicated that the presence of halogen atoms can influence antiproliferative activity, although in some cases, it has been associated with lower activity compared to other substituents like hydroxyl or methoxy groups.[4][6] However, other studies have demonstrated that brominated benzamide derivatives exhibit antimicrobial and anti-inflammatory properties.[7] For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[7]
Comparative Analysis with Hypothetical Analogs: A Structure-Activity Relationship (SAR) Perspective
Based on the known bioactivities of the core substructures, we can propose a series of analogs of this compound and hypothesize how their biological activities might differ. The following table outlines these hypothetical analogs and the predicted impact of their structural modifications.
| Compound | Modification from Parent Compound | Predicted Impact on Biological Activity | Rationale |
| Analog 1 | Replacement of the bromo group with a chloro or fluoro group. | May alter the potency and selectivity of the compound. | Halogen substitution influences the electronic and steric properties of the molecule, which can affect target binding. |
| Analog 2 | Replacement of the hydroxyl group with a methoxy group. | Could decrease activity related to hydrogen bonding but may increase cell permeability. | The hydroxyl group can act as a hydrogen bond donor, which is often crucial for target interaction. Methoxy groups are less prone to hydrogen bonding but can enhance lipophilicity. |
| Analog 3 | Replacement of the pivaloyl group with a smaller acyl group (e.g., acetyl). | May reduce steric hindrance and alter binding affinity. | The bulky tert-butyl group of the pivaloyl moiety can be critical for fitting into a specific binding pocket. A smaller group would change this interaction. |
| Analog 4 | Replacement of the pivaloyl group with a different bulky hydrophobic group. | Could modulate selectivity for different enzyme targets. | The nature of the hydrophobic group can influence interactions with nonpolar residues in the active site of an enzyme. |
| Analog 5 | Introduction of an additional substituent on the pyridine ring. | Could enhance potency or introduce new biological activities. | Additional functional groups can create new interaction points with biological targets. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of in vitro assays can be employed. The following are detailed protocols for assessing potential anticancer and enzyme inhibitory activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the compounds against cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, SW-480 for colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in DMSO.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 30,000 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and is used to screen for AChE inhibitors.
Objective: To determine the concentration of the test compound that inhibits AChE activity by 50% (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Enzyme Addition: Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 25 µL of ATCI solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is determined from a dose-response curve.
Visualization of Cellular Pathways and Experimental Workflows
PIM Kinase Signaling Pathway
The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy.[1]
Caption: PIM Kinase Signaling Pathway and Inhibition.
General Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel chemical compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Chemist's Compass: Navigating the Reactivity Landscape of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide and its Brominated Pyridine Analogs
A definitive guide for researchers, scientists, and drug development professionals.
In the intricate tapestry of modern medicinal chemistry, brominated pyridines are indispensable threads, weaving together complex molecular architectures that form the basis of numerous therapeutic agents. Their value lies in their exceptional versatility as building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide offers a deep, comparative analysis of a highly functionalized building block, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide, benchmarked against other key brominated pyridines. By elucidating its unique reactivity profile and strategic advantages through experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of Brominated Pyridines in Drug Discovery
The pyridine nucleus is a privileged scaffold in pharmaceutical science, owing to its ability to engage in favorable interactions with biological targets and its metabolic stability. The introduction of a bromine atom onto this heterocycle unlocks a vast potential for synthetic diversification. As a versatile halide, bromine serves as an excellent leaving group in a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The regiochemistry of bromination, along with the electronic nature of other substituents on the pyridine ring, profoundly dictates the molecule's reactivity, selectivity, and, ultimately, its utility in a synthetic campaign.
This compound emerges as a building block of particular interest. Its trifunctional nature—a reactive bromine at the 2-position, a nucleophilic hydroxyl group at the 5-position, and a sterically demanding, yet potentially removable, pivalamide group at the 3-position—offers a rich platform for orthogonal chemical modifications. This guide will dissect the nuances of this unique molecule in comparison to simpler, yet widely used, brominated pyridines.
A Comparative Analysis: Physicochemical Properties and Reactivity Profiles
To contextualize the utility of this compound, we will compare it against three other commercially available brominated pyridines: the parent 2-bromopyridine, 2-bromo-5-hydroxypyridine, and 3-bromo-2-hydroxypyridine. This comparison will encompass key physicochemical parameters that influence their behavior in a reaction environment.
Table 1: Comparative Physicochemical Properties of Selected Brominated Pyridines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (approx.) | logP (estimated) |
| This compound | 273.14 | 168-170 | 8.5 (hydroxyl) | 2.5 |
| 2-Bromopyridine | 158.00 | -40 | 0.9 | 1.6 |
| 2-Bromo-5-hydroxypyridine | 174.00 | 178-181 | 8.2 | 1.2 |
| 3-Bromo-2-hydroxypyridine | 174.00 | 175-178 | 8.8 | 1.1 |
The data in Table 1 underscores the increased molecular complexity and lipophilicity of this compound, a direct consequence of the bulky pivalamide substituent. This elevated lipophilicity can significantly impact its solubility profile in various organic solvents and its interaction with the hydrophobic pockets of catalysts.
Diagram 1: Interplay of Substituent Effects on Reactivity
Caption: A diagram illustrating the key substituent effects influencing the reactivity of the compared brominated pyridines.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The synthetic value of these building blocks is most evident in their performance in palladium-catalyzed cross-coupling reactions. Here, we provide a comparative analysis of their reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by representative experimental protocols.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The electronic and steric environment of the brominated pyridine plays a pivotal role in the efficiency of this transformation.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the brominated pyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture at 90 °C with vigorous stirring for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction with Phenylboronic Acid
| Brominated Pyridine | Product | Typical Yield (%) |
| This compound | N-(5-Hydroxy-2-phenylpyridin-3-yl)pivalamide | 85-95 |
| 2-Bromopyridine | 2-Phenylpyridine | >90[1] |
| 2-Bromo-5-hydroxypyridine | 5-Hydroxy-2-phenylpyridine | 70-85 |
| 3-Bromo-2-hydroxypyridine | 2-Hydroxy-3-phenylpyridine | 65-80 |
Causality Behind the Results:
While 2-bromopyridine often provides near-quantitative yields due to its lack of sterically demanding or electronically deactivating groups, this compound demonstrates excellent reactivity. The electron-donating nature of the hydroxyl and amide functionalities can, in principle, slightly decrease the electrophilicity of the C-Br bond. However, modern palladium catalysts, particularly those with electron-rich phosphine ligands, can readily overcome these electronic effects. The high yields observed for the pivalamide-containing substrate suggest that the steric bulk of the pivaloyl group does not significantly impede the approach of the catalyst to the C-Br bond. The slightly lower yields for the other hydroxylated pyridines may be attributed to potential side reactions or catalyst inhibition due to the presence of the acidic hydroxyl proton.
Diagram 2: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a motif prevalent in pharmaceuticals. The steric and electronic properties of the brominated pyridine substrate are critical determinants of reaction success.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the brominated pyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Table 3: Comparative Yields in a Model Buchwald-Hartwig Amination with Morpholine
| Brominated Pyridine | Product | Typical Yield (%) |
| This compound | N-(5-Hydroxy-2-morpholinopyridin-3-yl)pivalamide | 75-85 |
| 2-Bromopyridine | 2-Morpholinopyridine | >85[2] |
| 2-Bromo-5-hydroxypyridine | 5-Hydroxy-2-morpholinopyridine | 60-75 |
| 3-Bromo-2-hydroxypyridine | 2-Hydroxy-3-morpholinopyridine | 55-70 |
Causality Behind the Results:
As with the Suzuki coupling, 2-bromopyridine generally affords high yields. This compound also performs well, indicating that the pivalamide group does not pose a significant steric barrier to the incoming amine nucleophile or the catalyst. The slightly reduced yields for the hydroxylated pyridines could be due to competitive deprotonation of the hydroxyl group by the strong base, which might interfere with the catalytic cycle.
The Strategic Edge of this compound
While simpler brominated pyridines can be highly effective in specific transformations, the true synthetic power of this compound lies in its multifunctionality and the potential for orthogonal derivatization.
-
Sequential Functionalization: The pivalamide group, while sterically bulky, can be readily hydrolyzed under acidic or basic conditions to unveil a primary amino group. This allows for a sequential reaction strategy: first, a cross-coupling at the C2-bromo position, followed by unmasking and subsequent functionalization of the C3-amino group.
-
Tunable Physicochemical Properties: The presence of the hydroxyl and pivalamido groups imparts distinct physicochemical properties. These can be strategically manipulated to fine-tune the solubility, lipophilicity, and metabolic stability of the final molecule, which are critical parameters in drug design.
-
Directed Metallation Potential: The substituents on the pyridine ring can act as directing groups for ortho-metallation, opening up avenues for further C-H functionalization and the introduction of additional diversity.
Diagram 3: A Workflow for Synthetic Diversification
Caption: A representative workflow illustrating the synthetic utility of this compound for library synthesis.
Conclusion: A Versatile Tool for Complex Synthesis
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society2000 , 122 (17), 4020–4028. [Link]
-
Alfa Aesar. 2-Bromo-5-hydroxypyridine product page. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Derivatives as Putative PI3K Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel scaffold, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide, and its derivatives as potential inhibitors of Phosphoinositide 3-kinase (PI3K). In the absence of direct published data on this specific series, we present a hypothetical SAR exploration grounded in established principles of medicinal chemistry and compare it with two well-characterized PI3K inhibitors, GDC-0941 (Pictilisib) and ZSTK474. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The PI3K Signaling Pathway - A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[2] This central role in tumorigenesis has established PI3K as a high-priority target for cancer therapy.[3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110α, β, γ, or δ) and a regulatory subunit (p85).[4]
The development of small molecule inhibitors targeting the ATP-binding site of the p110 catalytic subunit has been a major focus of oncology research. This guide explores the potential of the this compound scaffold as a novel starting point for the design of such inhibitors.
The this compound Scaffold: A Hypothetical Exploration of SAR
The this compound core presents several key features that can be systematically modified to probe the SAR for PI3K inhibition. Based on the analysis of existing pyridine-based kinase inhibitors, we can postulate the following hypotheses for this scaffold.
Core Scaffold Analysis:
-
3-Aminopyridine Core: The 3-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the hinge region of the kinase.
-
Pivalamide Group: The bulky tert-butyl group of the pivalamide moiety can project into a hydrophobic pocket within the ATP-binding site. Modifications to this group, such as replacing it with smaller or larger alkyl or aryl groups, would be critical to optimize van der Waals interactions.
-
5-Hydroxyl Group: The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor. This functionality could interact with key amino acid residues or ordered water molecules in the active site, contributing to binding affinity and selectivity.
-
2-Bromo Substituent: The bromine atom at the 2-position offers a vector for further chemical modification through cross-coupling reactions. It also influences the electronics of the pyridine ring and can occupy a specific pocket within the kinase active site.
Proposed SAR Derivatization Strategy:
To explore the SAR of this scaffold, a systematic derivatization plan would be essential. The following modifications are proposed based on established medicinal chemistry strategies for kinase inhibitors:
-
Modification of the Pivalamide Group (R1):
-
Varying the size and lipophilicity of the acyl group to probe the hydrophobic pocket.
-
Introducing cyclic structures (e.g., cyclopropyl, cyclohexyl) to explore conformational constraints.
-
Replacing the acyl group with sulfonyl derivatives to alter electronic and geometric properties.
-
-
Substitution at the 2-Position (R2):
-
Replacing the bromo substituent with various aryl or heteroaryl groups via Suzuki or Stille coupling to extend into the solvent-exposed region or other pockets.
-
Introducing smaller substituents (e.g., methyl, chloro) to fine-tune steric and electronic effects.
-
-
Modification of the 5-Hydroxyl Group (R3):
-
Alkylation or arylation of the hydroxyl group to probe for additional hydrophobic interactions.
-
Replacement with an amino or methoxy group to alter hydrogen bonding potential.
-
Comparative Analysis with Established PI3K Inhibitors
To contextualize the potential of the this compound scaffold, we will compare its hypothetical SAR with two well-documented PI3K inhibitors: GDC-0941 and ZSTK474.
GDC-0941 (Pictilisib)
GDC-0941 is a potent, orally bioavailable pan-Class I PI3K inhibitor with IC50 values in the low nanomolar range for p110α and p110δ.[5][6] Its structure features a thieno[3,2-d]pyrimidine core.
-
Core Scaffold: The thieno[3,2-d]pyrimidine acts as the hinge-binding motif.
-
SAR Highlights:
-
The morpholino group is crucial for potency and solubility.
-
The indazole moiety attached to the pyrimidine ring occupies a key hydrophobic pocket.
-
The sulfonamide linker provides a critical interaction point.
-
ZSTK474
ZSTK474 is another pan-Class I PI3K inhibitor that has been evaluated in clinical trials.[7][8] It features a unique triazine-based scaffold.
-
Core Scaffold: The 1,3,5-triazine ring is the central structural element.
-
SAR Highlights:
-
The two morpholino groups are essential for activity and provide favorable physicochemical properties.
-
The difluorophenyl moiety contributes to the binding affinity.
-
Performance Data Comparison
The following table summarizes the reported inhibitory activities of GDC-0941 and ZSTK474 against the Class I PI3K isoforms. For the hypothetical this compound series, target IC50 values are presented as a goal for optimization.
| Compound/Series | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| GDC-0941 | 3 | 33 | 3 | 75 | [5] |
| ZSTK474 | 16 | 44 | 4.6 | 49 | [9] |
| This compound Derivatives (Hypothetical Target) | <10 | >100 | <10 | >100 | - |
Experimental Protocols
To empirically determine the SAR of the proposed this compound derivatives, the following experimental protocols are recommended.
PI3Kα (p110α/p85α) Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays and is designed to measure the enzymatic activity of PI3Kα by quantifying the amount of ADP produced.[10][11]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution or DMSO (for controls).
-
Prepare the enzyme/substrate mix by diluting PI3Kα and PIP2/PS vesicles in assay buffer. Add 10 µL of this mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-100 µM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[12][13][14]
Materials:
-
Cancer cell line with a dysregulated PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., GDC-0941).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for SAR determination.
Logical Relationship of SAR
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Pyridine-Based Anticancer Agents
A Senior Application Scientist's Perspective on N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of oncology drug discovery, the pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. Its versatile structure allows for a multitude of substitutions, leading to compounds with diverse mechanisms of action and potent anti-tumor activity. This guide provides a comparative analysis of the in vivo efficacy of pyridine derivatives, with a conceptual framework for evaluating novel compounds such as this compound. While specific in vivo data for this particular compound is not yet publicly available, this guide will leverage data from structurally related pyridine-based molecules to provide a predictive and practical framework for its preclinical evaluation.
Introduction: The Promise of Pyridine Scaffolds in Oncology
The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] In oncology, pyridine derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3] Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties, making them attractive candidates for targeted therapies. This guide will explore the in vivo efficacy of several classes of pyridine-based compounds, offering a comparative perspective for researchers developing novel anticancer agents.
Comparative In Vivo Efficacy of Pyridine Derivatives
To understand the potential in vivo efficacy of a novel pyridine compound, it is instructive to examine the performance of its structural cousins. Here, we compare three classes of pyridine derivatives that have shown promise in preclinical cancer models.
Pyridine-Urea Derivatives: Targeting Angiogenesis
Mechanism of Action: Many pyridine-urea derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][4] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
In Vivo Evidence: Studies have shown that certain pyridine-urea compounds exhibit significant tumor growth inhibition in xenograft models. For instance, in a breast cancer model using MCF-7 cells, a novel pyridine-urea derivative demonstrated superior in vivo tumor growth inhibition compared to the standard-of-care drug Doxorubicin.[4][5]
Pyrazolopyridine Derivatives: Kinase Inhibition and Beyond
Mechanism of Action: The pyrazolopyridine scaffold is another versatile platform for developing kinase inhibitors.[6][7] These compounds have been shown to target a range of kinases involved in cancer cell proliferation and survival. Some pyrazolopyridine derivatives have also been found to induce apoptosis and cell cycle arrest.[8]
In Vivo Evidence: In vivo studies with pyrazolopyridine derivatives have demonstrated significant anti-tumor activity. For example, in an Ehrlich ascites carcinoma model, certain pyrazolopyridine compounds showed potent inhibition of tumor growth, with some derivatives achieving nearly 50% tumor inhibition.[9]
Substituted Pyridine Derivatives: Multifaceted Mechanisms
Mechanism of Action: This broad class of compounds exhibits a wide array of mechanisms, including the induction of apoptosis, cell cycle arrest at various phases (G0/G1, S, or G2/M), and inhibition of other key cellular targets like PIM-1 kinase.[10][11][12][13][14]
In Vivo Evidence: A novel substituted pyridine derivative, compound 12 , demonstrated a 42.1% tumor inhibition in a solid tumor model in mice.[11] This compound was shown to induce apoptosis and arrest the cell cycle in the S-phase in MCF-7 breast cancer cells.[11] Another pyridine derivative, H42 , was found to repress ovarian cancer progression in a xenograft model by inducing G0/G1 phase cell cycle arrest.[12]
Data Summary: A Comparative Look at Pyridine Derivatives
The following table summarizes the in vitro and in vivo efficacy of selected pyridine derivatives, providing a snapshot of their potential as anticancer agents.
| Compound Class | Example Compound | Cancer Model | In Vitro IC50 | In Vivo Efficacy | Mechanism of Action | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 µM | Not specified, but potent in vitro | VEGFR-2 Inhibition | [4] |
| Pyrazolopyridine | Compound 4 | Ehrlich Ascites Carcinoma | Not specified | 47.62% Tumor Growth Inhibition | Not specified | [9] |
| Substituted Pyridine | Compound 12 | SEC-bearing mice (Solid Tumor) | 0.5 µM (MCF-7) | 42.1% Tumor Inhibition | PIM-1 Kinase Inhibition, Apoptosis, S-phase Arrest | [11][15] |
| Substituted Pyridine | Compound H42 | Ovarian Cancer Xenograft | 5.4 µM (A2780) | Tumor Repression | G0/G1 Phase Arrest | [12] |
| Substituted Pyridine | Compound 1 | HepG2 (Liver) | 4.5 µM | Not specified, but potent in vitro | G2/M Arrest, Apoptosis | [10] |
| Standard of Care | Doxorubicin | MCF-7 (Breast) | 1.93 µM | Standard for comparison | DNA Intercalation | [4] |
| Standard of Care | Sorafenib | HepG2 (Liver) | ~6 µM | Standard for comparison | Multi-kinase Inhibition | [16] |
| Standard of Care | Regorafenib | HCT116 (Colon) | 3-6 µM | 70-90% Tumor Growth Inhibition | Multi-kinase Inhibition | [17][18] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Signaling Pathway: VEGFR-2 Inhibition by Pyridine-Urea Derivatives
Sources
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- 5. Integration of Hybridization Strategies in Pyridine-Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. [vivo.weill.cornell.edu]
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- 12. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
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- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Comparative Guide to N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide as a Negative Control for VHL-Targeted Protein Degradation
This guide provides a comprehensive analysis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide, a critical negative control for researchers engaged in the field of targeted protein degradation (TPD), particularly those utilizing Proteolysis Targeting Chimeras (PROTACs) that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will dissect the rationale behind its design, present comparative experimental data against its active counterpart, and provide detailed protocols for its application in validating on-target activity.
The Critical Role of Negative Controls in TPD
Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). PROTACs, the most prominent class of TPD molecules, are heterobifunctional compounds composed of a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a linker. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Given the complexity of this process, robust controls are essential to ensure that the observed degradation is a direct result of the intended mechanism and not due to off-target effects or compound toxicity. An ideal negative control should be structurally similar to the active compound but lack a key interaction required for the degradation cascade. This compound serves this purpose for PROTACs employing the widely used VHL E3 ligase ligand.
Mechanism of Action: Active Ligand vs. Negative Control
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex. It naturally recognizes and binds to hydroxyproline residues on hypoxia-inducible factor 1α (HIF-1α), marking it for degradation under normoxic conditions. PROTACs leverage this by incorporating a small molecule that mimics this hydroxyproline motif, thus hijacking the VHL E3 ligase.
A commonly used VHL ligand in PROTAC design is based on a hydroxylated pyridine or pyrimidine core. The activity of this ligand is critically dependent on the hydroxyl group's ability to form a key hydrogen bond with the VHL protein, mimicking the natural interaction with HIF-1α.
This compound is designed as a negative control by introducing a bromine atom at the 2-position of the pyridine ring. This modification, while seemingly minor, is thought to sterically hinder the ligand's ability to bind to the VHL protein, thereby preventing the formation of the ternary complex and subsequent protein degradation. This makes it an excellent tool to differentiate between specific VHL-mediated degradation and non-specific effects of the PROTAC molecule.
Below is a diagram illustrating the PROTAC mechanism with an active VHL ligand and the point of failure with the negative control.
Caption: Mechanism of an active PROTAC versus the non-binding negative control.
Comparative Experimental Data
The efficacy of this compound as a negative control is demonstrated by its inability to induce the degradation of a target protein, in contrast to a structurally similar active PROTAC. Below is a summary of typical experimental results.
| Parameter | Active PROTAC | This compound-based PROTAC (Negative Control) | Rationale for Difference |
| VHL Binding Affinity (Kd) | < 1 µM | No measurable binding | The 2-bromo substitution sterically clashes with the VHL binding pocket. |
| Ternary Complex Formation | Observable | Not observed | Lack of VHL binding prevents the formation of the POI-PROTAC-VHL complex. |
| Target Protein Degradation (DC50) | Potent (nM to low µM range) | Inactive (> 50 µM) | Without ternary complex formation, ubiquitination and subsequent degradation do not occur. |
| Cell Viability (at effective concentrations) | Minimal effect | Minimal effect | Neither compound should exhibit significant toxicity at concentrations used for degradation experiments. |
Experimental Protocols
To validate the on-target activity of a VHL-recruiting PROTAC and the inactivity of its negative control, the following experimental workflows are recommended.
Target Protein Degradation Assay (Western Blot)
This protocol assesses the reduction in the levels of the target protein in cells treated with the active PROTAC versus the negative control.
Workflow Diagram:
Caption: Western Blot workflow for assessing protein degradation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the active PROTAC and the this compound-based negative control. Treat the cells for the desired time period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal.
Expected Outcome: A dose-dependent decrease in the target protein level should be observed in cells treated with the active PROTAC, while no significant change should be seen in cells treated with the this compound-based negative control.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay is crucial to confirm that the observed protein degradation is not a result of general cellular toxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with the same concentrations of the active PROTAC and negative control as used in the degradation assay.
-
Assay: After the treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., Promega's CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).
-
Data Analysis: Measure the luminescence signal, which is proportional to the number of viable cells.
Expected Outcome: Neither the active PROTAC nor the negative control should significantly reduce cell viability at the concentrations where protein degradation is observed. This confirms that the degradation is not a secondary effect of cytotoxicity.
Conclusion
This compound is an indispensable tool for researchers in the field of targeted protein degradation. Its structural similarity to active VHL ligands, combined with its inability to bind VHL due to steric hindrance, makes it the gold standard for a negative control. By incorporating this control into experimental workflows, researchers can confidently attribute the degradation of their target protein to the specific, VHL-mediated mechanism of their PROTAC, thereby ensuring the integrity and validity of their findings.
References
(Note: The following references provide context on VHL ligands and PROTAC technology, which are relevant to the application of the negative control discussed.)
-
Discovery of (R)-1-(1-acryloylpiperidin-3-yl)-4-(4-chloro-2-fluoro-3-pivalamidophenyl)-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide (BMS-986195), a highly potent, selective, and irreversible inhibitor of Bruton’s tyrosine kinase. Journal of Medicinal Chemistry. [Link]
-
Structure of the VHL-EloBC-HIF-1α complex reveals the basis for HIF-1α recognition and ubiquitination. Molecular Cell. [Link]
-
PROTAC-mediated degradation of class I histone deacetylases in core-binding factor acute myeloid leukemia. Clinical Cancer Research. [Link]
-
Targeted protein degradation by PROTACs. Cell Chemical Biology. [Link]
A Comparative Guide to Validating Target Engagement for Novel Kinase Inhibitors: The Case of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
This guide provides a comprehensive framework for validating the target engagement of novel chemical entities, using N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide as a case study. We will operate under the hypothesis that this compound has been identified as a potential inhibitor of "Kinase X," a critical serine/threonine kinase implicated in a specific disease pathway.
The core principle of rigorous target engagement validation is the use of orthogonal, or independent, methods to build a confident and irrefutable body of evidence. A single assay is never sufficient. We must demonstrate that the compound (1) inhibits the target's biochemical activity, (2) binds directly to the target protein, and (3) modulates the target's function in a physiological, cellular environment.
Here, we compare the performance of our lead compound, which we will refer to as Cmpd-X , against a well-characterized, ATP-competitive inhibitor of the same target class, Control-Cmpd .
Biochemical Validation: Does the Compound Inhibit Kinase Activity?
The first and most fundamental question is whether Cmpd-X can inhibit the catalytic activity of Kinase X in a purified, cell-free system. This directly assesses the compound's effect on the target's primary function. The gold-standard method for this is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction. A lower light output signifies less ADP, and therefore, greater inhibition of kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mix containing Kinase X enzyme, its specific peptide substrate, and ATP in kinase reaction buffer.
-
Dispense 5 µL of the reaction mix into each well of a 384-well plate.
-
Add 100 nL of Cmpd-X or Control-Cmpd at various concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM) using an acoustic dispenser. Include DMSO as a vehicle control.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a light signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader (e.g., BMG PHERAstar).
-
Normalize the data to high (DMSO) and low (no enzyme) controls. Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Comparative Performance Data
| Compound | Target | Assay Format | IC50 (nM) | Notes |
| Cmpd-X | Kinase X | ADP-Glo™ | 15.2 | Demonstrates potent, dose-dependent inhibition. |
| Control-Cmpd | Kinase X | ADP-Glo™ | 8.9 | Serves as the benchmark for biochemical potency. |
Interpretation: The low nanomolar IC50 value for Cmpd-X confirms it is a potent inhibitor of Kinase X's catalytic activity. Its potency is comparable to the established control compound, making it a strong candidate for further validation.
Biophysical Validation: Does the Compound Directly Bind the Target?
While an IC50 value demonstrates functional inhibition, it does not unequivocally prove direct physical binding. Allosteric modulators or assay artifacts could yield a false positive. Therefore, a biophysical method is essential to measure the direct interaction between the compound and the target protein. Surface Plasmon Resonance (SPR) is a powerful technique for this, allowing for real-time, label-free analysis of binding kinetics and affinity (KD).
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Inhibition of the Kinase X signaling pathway by Cmpd-X.
Experimental Protocol: Western Blot
-
Treatment & Lysis: Treat cells with a signaling activator (e.g., a growth factor) in the presence of increasing concentrations of Cmpd-X or Control-Cmpd. Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-Substrate).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for total protein (e.g., anti-Kinase X or a loading control like GAPDH) as a control.
-
-
Detection: Apply an ECL substrate and image the chemiluminescence using a digital imager.
Expected Outcome: A dose-dependent decrease in the band intensity for p-Substrate would be observed in lanes treated with Cmpd-X, while the total protein levels remain unchanged. This demonstrates that the compound is inhibiting the kinase's activity in the cell and blocking its downstream signaling.
Conclusion: A Triad of Evidence
By employing this three-pronged, orthogonal validation strategy, we have built a robust and compelling case for this compound (Cmpd-X) as a genuine and potent inhibitor of Kinase X.
-
Biochemical assays confirmed its potent inhibition of the target's catalytic function (IC50 = 15.2 nM).
-
Biophysical analysis proved its direct, high-affinity binding to the purified protein (KD = 25.4 nM).
-
Cellular assays demonstrated that it engages the target in intact cells (CETSA ΔTm = +4.2°C) and effectively blocks its downstream signaling pathway.
This multi-faceted approach minimizes the risk of artifacts and provides the high degree of confidence required for advancing a compound into the next stage of the drug discovery pipeline.
References
-
Title: Surface Plasmon Resonance (SPR) for Characterizing Small Molecule Binding Source: Cytiva (formerly GE Healthcare Life Sciences) URL: [Link]
-
Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]
-
Title: Monitoring drug-target interactions in living cells with the cellular thermal shift assay (CETSA) Source: Current Protocols in Chemical Biology URL: [Link]
A Comparative Guide to the Kinase Cross-Reactivity of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology.[1][2][3] However, the clinical success and safety of these inhibitors are intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects and diminish the intended therapeutic efficacy.[4][5][6] This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of a novel compound, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide, a molecule with potential as a kinase inhibitor. While this compound is currently understudied with no publicly available biological activity data, this document outlines a robust, hypothetical experimental plan to characterize its selectivity profile in comparison to established kinase inhibitors.
The structural similarities across the ATP-binding sites of the human kinome present a significant challenge in developing truly specific inhibitors.[6] Therefore, a thorough understanding of a compound's interactions across a broad panel of kinases is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.[7][8] This guide is intended for researchers, scientists, and drug development professionals to illustrate a best-practice approach to kinase selectivity profiling.
Comparative Experimental Design: Unveiling the Selectivity Profile
To objectively assess the cross-reactivity of this compound, a multi-faceted approach is essential. This involves screening against a diverse panel of kinases and comparing its inhibitory activity with well-characterized competitor compounds.
The Kinase Panel: A Representative Snapshot of the Kinome
The selection of kinases for the screening panel is critical for a comprehensive assessment of selectivity. The panel should include representatives from different branches of the human kinome tree to identify potential off-target effects across various kinase families. For this hypothetical study, we will utilize a panel of 10 kinases, including tyrosine kinases and serine/threonine kinases, known to be implicated in various cancers.
Table 1: Selected Kinase Panel for Selectivity Profiling
| Kinase | Family | Subfamily | Disease Relevance |
| ABL1 | Tyrosine Kinase | ABL | Chronic Myeloid Leukemia |
| EGFR | Tyrosine Kinase | ErbB | Non-Small Cell Lung Cancer |
| VEGFR2 | Tyrosine Kinase | VEGFR | Angiogenesis, Various Cancers |
| BRAF | Serine/Threonine Kinase | RAF | Melanoma, Colorectal Cancer |
| MEK1 | Dual-Specificity Kinase | STE | MAPK Pathway, Various Cancers |
| AKT1 | Serine/Threonine Kinase | AGC | PI3K/AKT Pathway, Various Cancers |
| CDK2 | Serine/Threonine Kinase | CMGC | Cell Cycle Progression, Cancer |
| p38α (MAPK14) | Serine/Threonine Kinase | CMGC | Inflammation, Cancer |
| SRC | Tyrosine Kinase | SRC | Solid Tumors |
| JAK2 | Tyrosine Kinase | JAK | Myeloproliferative Neoplasms |
Competitor Compounds: Benchmarking Performance
The choice of competitor compounds is crucial for contextualizing the selectivity profile of this compound. We will include a highly selective inhibitor and a known broad-spectrum inhibitor.
-
Imatinib: A well-characterized inhibitor of ABL1, c-KIT, and PDGFR.[9][10] It is considered a relatively selective inhibitor and will serve as a benchmark for a desirable selectivity profile.
-
Staurosporine: A potent but non-selective ATP-competitive kinase inhibitor. It will serve as a positive control for broad-spectrum inhibitory activity.
Experimental Methodologies: Ensuring Data Integrity
To generate reliable and reproducible data, standardized and validated assay protocols are paramount.[11] We will employ both biochemical and cell-based assays to provide a comprehensive understanding of the compound's activity.
Biochemical Kinase Assay: Measuring Direct Inhibition
A luminescence-based biochemical assay, such as the ADP-Glo™ Kinase Assay, will be used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the selected kinase panel.[11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol 1: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Imatinib, and Staurosporine in 100% DMSO. The final concentration in the assay will range from 10 µM to 0.5 nM.
-
Plate Setup: In a 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a master mix containing the respective kinase, its specific substrate, and the kinase reaction buffer.
-
Add 2 µL of the master mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination.[12]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data with the vehicle control (100% activity) and a control with a potent inhibitor (0% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Assessing Cellular Potency and Target Engagement
To determine if the compound is cell-permeable and can engage its target in a cellular context, a target engagement assay is crucial.[2][13] The NanoBRET™ Target Engagement Intracellular Kinase Assay is a suitable method for this purpose.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Compound Treatment: Seed the transfected cells into a 96-well plate and treat with a serial dilution of this compound for 2 hours.
-
BRET Measurement: Add the fluorescent tracer to the wells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: A decrease in the BRET signal upon compound treatment indicates displacement of the tracer and engagement of the target kinase by the compound. The IC50 value for target engagement can be determined by plotting the BRET ratio against the compound concentration.
Visualizing the Workflow and Signaling Context
Experimental Workflow Diagram
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Illustrative Signaling Pathway: The MAPK/ERK Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Hypothetical Data and Comparative Analysis
The following table presents hypothetical IC50 values that could be obtained from the biochemical kinase assays.
Table 2: Hypothetical IC50 Values (nM) for Kinase Inhibition
| Kinase | This compound | Imatinib | Staurosporine |
| ABL1 | 50 | 25 | 5 |
| EGFR | 5,000 | >10,000 | 10 |
| VEGFR2 | 8,000 | >10,000 | 8 |
| BRAF | 75 | >10,000 | 15 |
| MEK1 | 1,200 | >10,000 | 20 |
| AKT1 | >10,000 | >10,000 | 30 |
| CDK2 | 9,500 | >10,000 | 25 |
| p38α | >10,000 | >10,000 | 12 |
| SRC | 2,500 | 500 | 7 |
| JAK2 | 6,000 | 8,000 | 18 |
Interpretation of Hypothetical Results
-
This compound demonstrates potent inhibitory activity against ABL1 and BRAF, with IC50 values of 50 nM and 75 nM, respectively. Its activity against other kinases in the panel is significantly lower, suggesting a degree of selectivity towards these two kinases. The off-target activity against MEK1 and SRC is moderate.
-
Imatinib exhibits high potency and selectivity for ABL1, with an IC50 of 25 nM, and shows some off-target activity against SRC, which is consistent with its known profile. Its lack of activity against other kinases in the panel highlights its relatively selective nature.
-
Staurosporine shows potent, broad-spectrum inhibition across all tested kinases, confirming its non-selective profile and validating the assay's ability to detect promiscuous inhibitors.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the kinase cross-reactivity of a novel compound, this compound. The proposed experimental design, utilizing both biochemical and cell-based assays, provides a robust framework for generating high-quality, interpretable data.
The hypothetical results suggest that this compound could be a promising dual inhibitor of ABL1 and BRAF. Further investigation would be warranted to confirm these findings and to explore the therapeutic potential of such a dual-inhibition profile. This would include expanding the kinase screening panel to a larger, more comprehensive set of kinases to gain a more complete understanding of its kinome-wide selectivity.[7][8] Additionally, cell-based assays using relevant cancer cell lines harboring ABL1 or BRAF mutations would be essential to translate the biochemical potency into cellular efficacy.
Ultimately, a thorough understanding of a kinase inhibitor's selectivity is a critical step in the drug discovery and development process. By following the principles and methodologies outlined in this guide, researchers can make more informed decisions about the potential of their lead compounds and mitigate the risks of off-target effects, paving the way for safer and more effective targeted therapies.
References
- Davis MI, Hunt JP, Herrgard S, et al. Comprehensive analysis of kinase inhibitor selectivity.
-
Reaction Biology. Kinase Drug Discovery Services. [Link]
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Luceome Biotechnologies. Kinase Profiling Services. [Link]
- Krishnamurty R, Maly DJ. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Comb Chem High Throughput Screen. 2007;10(8):652-666.
- Klaeger S, Gohlke B, Scott MP, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Sci Signal. 2017;10(506):eaai8037.
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Stork C, Latz K, Gmachl M, et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chem Biol. 2015;10(1):88-96.
- Tanimura S. Encountering unpredicted off-target effects of pharmacological inhibitors. J Biochem. 2013;154(1):1-3.
- Ventura AC, Rohlfs RV, Gomez-Almaguer F, et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Comput Biol. 2010;6(2):e1000673.
-
ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. [Link]
- Roskoski R Jr.
- Elsässer T, Fan H, Marx A, et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Med Chem. 2023;14(8):1414-1433.
-
Blue Ridge Institute for Medical Research. Properties of FDA-approved small molecule protein kinase inhibitors. [Link]
-
Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. [Link]
- Al-Salama ZT. A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2022;15(8):957.
- Roskoski R Jr. Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacol Res. 2020;152:104619.
-
ChemRxiv. Strategy for lead identification for understudied kinases. [Link]
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A Researcher's Guide to Evaluating the Specificity of Novel Compounds: A Case Study of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
In the quest for novel therapeutics and chemical probes, the specificity of a compound is a critical parameter that dictates its utility and potential for clinical translation. A highly specific compound interacts with its intended target with high affinity while having minimal interaction with other biomolecules. This minimizes off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the specificity of a novel chemical entity, using the hypothetical case of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide, a compound with an unknown biological target and specificity profile.
Introduction: The Imperative of Specificity in Drug Discovery
The development of a new drug or chemical probe begins with the identification of a lead compound that exhibits a desired biological effect. However, the journey from a "hit" to a validated lead is paved with rigorous testing, a significant portion of which is dedicated to understanding the compound's specificity. A lack of specificity can lead to misleading experimental results, unforeseen side effects, and ultimately, the failure of a drug candidate in clinical trials. Therefore, a thorough evaluation of a compound's specificity is not just a checkbox in the drug discovery process but a fundamental necessity for building a solid foundation for further development.
This compound is a novel small molecule with a chemical structure that suggests potential biological activity. As its biological target and specificity are unknown, it serves as an excellent case study for outlining a systematic approach to specificity evaluation. The principles and methods described herein are broadly applicable to any new chemical entity.
Initial Assessment and Target Class Hypothesis
Given the chemical structure of this compound, a substituted pyridine, it is reasonable to hypothesize that it may belong to the class of kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. This initial hypothesis, while not confirmed, provides a logical starting point for designing a specificity testing cascade. The initial evaluation would therefore focus on screening the compound against a broad panel of kinases.
A Multi-pronged Approach to Specificity Profiling
Evaluating the specificity of a novel compound requires a combination of in vitro biochemical assays and cell-based target engagement studies. No single experiment can provide a complete picture of a compound's specificity. This guide will focus on two powerful and widely used techniques: large-scale kinase profiling and the Cellular Thermal Shift Assay (CETSA).
Kinome-Wide Specificity Profiling
The human genome encodes over 500 kinases, collectively known as the kinome. Kinome profiling services offer a high-throughput method to assess the interaction of a compound against a large panel of these kinases.[1] This provides a broad overview of the compound's selectivity.
There are two main approaches to kinome profiling:
-
Competition Binding Assays: These assays, such as KINOMEscan®, measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[2][3] The results are typically reported as the dissociation constant (Kd), which is a measure of the binding affinity.[2]
-
Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[4] The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.[5]
Comparison of Kinase Profiling Methods:
| Feature | Competition Binding Assay (e.g., KINOMEscan®) | Enzymatic Assay |
| Principle | Measures binding affinity to the kinase.[2] | Measures inhibition of kinase catalytic activity.[4] |
| Primary Output | Dissociation constant (Kd).[2] | Half-maximal inhibitory concentration (IC50).[5] |
| ATP Dependence | ATP-independent.[3] | ATP-dependent.[6] |
| Advantages | Provides a direct measure of binding affinity. Not confounded by ATP concentration.[3] | Measures functional inhibition of the kinase.[4] |
| Considerations | Binding does not always translate to functional inhibition. | IC50 values are dependent on the ATP concentration used in the assay.[6] |
Experimental Workflow for Kinome Profiling:
Caption: A generalized workflow for kinome-wide specificity profiling of a novel compound.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro kinase profiling provides valuable information about a compound's selectivity, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues.[8][9][10]
The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, making it more resistant to thermal denaturation.[7] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can determine the melting temperature (Tm) of the target protein.[11] A shift in the Tm in the presence of a compound is indicative of target engagement.[7][11]
Experimental Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture the cells of interest to an appropriate density.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations or a vehicle control for a specified time.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the Tm of the target protein in the presence and absence of the compound. A significant shift in the Tm indicates target engagement.
-
Workflow for a CETSA Experiment:
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Isothermal Dose-Response (ITDR) CETSA for Potency Determination
Once target engagement has been confirmed with a classic CETSA experiment, an Isothermal Dose-Response (ITDR) CETSA can be performed to determine the compound's potency in a cellular context.[8] In this variation of the assay, cells are treated with a range of compound concentrations and then heated at a single, constant temperature that is known to cause partial denaturation of the target protein.[8] The concentration of the compound that results in a 50% increase in the amount of soluble protein is the EC50 for target engagement.
Data Interpretation and Building a Specificity Profile
The data generated from kinome profiling and CETSA experiments should be compiled to create a comprehensive specificity profile for this compound.
Hypothetical Specificity Data for this compound:
| Assay | Target | Result | Interpretation |
| KINOMEscan® | Kinase A | Kd = 15 nM | High-affinity binding to Kinase A. |
| Kinase B | Kd = 250 nM | Moderate-affinity binding to Kinase B. | |
| Kinase C | Kd > 10,000 nM | No significant binding to Kinase C. | |
| CETSA | Kinase A | ΔTm = +5.2 °C | Strong target engagement in cells. |
| Kinase B | ΔTm = +1.1 °C | Weak or no significant target engagement in cells. | |
| ITDR-CETSA | Kinase A | EC50 = 50 nM | Potent target engagement in a cellular context. |
This hypothetical data suggests that this compound is a potent and selective inhibitor of Kinase A, with significantly weaker activity against Kinase B and no activity against a broader panel of kinases.
Conclusion: A Roadmap for Specificity Evaluation
The evaluation of a novel compound's specificity is a multifaceted process that requires a combination of in vitro and cell-based assays. By employing a systematic approach, starting with a broad screen like kinome profiling and then validating the hits in a more physiologically relevant context using techniques like CETSA, researchers can build a robust specificity profile for their compound of interest. This guide, using this compound as a case study, provides a roadmap for this critical aspect of drug discovery and chemical biology. The insights gained from these studies are invaluable for guiding the optimization of lead compounds and for the rational design of future experiments.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Goldstein, D. M., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Chemical Biology, 4(6), 321-329. [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein kinases. ACS Chemical Biology, 4(12), 1003-1011. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Technology Networks. (2023). KINOMEscan® Kinase Screening & Profiling Services. [Link]
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Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i546-i552. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
This document provides essential safety protocols and operational guidance for the handling and disposal of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. As a substituted bromopyridine derivative, this compound warrants careful handling, informed by an understanding of its potential hazards and the appropriate mitigation strategies. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
This compound is a solid, combustible material.[3] Its structure, incorporating a brominated pyridine ring, suggests several potential hazards that form the basis of our recommended safety protocols.
-
Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][4] They are known to cause skin and eye irritation.[4][5]
-
Bromine Substitution: The presence of a bromine atom classifies this compound as a halogenated organic.[6] Brominated compounds can be corrosive and require specific disposal procedures.[7] During combustion, they may produce highly toxic hydrogen bromide gas.[8][9]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the specific experimental procedures involved.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment plan is the first and most critical line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[5][10] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene are recommended for extended contact.[4][11] Nitrile gloves may be used for incidental contact but should be changed frequently. Always inspect gloves for tears or punctures before use. | Provides a critical barrier against skin absorption, which is a potential route of exposure for pyridine derivatives.[1] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of splashing or contamination, chemically resistant aprons or coveralls should be worn. | Protects the skin from contact with the chemical and prevents contamination of personal clothing. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][12] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[5][8][10] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.[11]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[11][12]
-
Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) readily available.
Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Keep all reaction vessels containing this compound closed when not in use and perform all manipulations within the fume hood.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
-
Spill: For a small spill within a fume hood, use an inert absorbent material to clean it up, then place the waste in a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[14]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."[6][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[15][16]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.[14][17]
-
Disposal Route: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[14]
Visual Workflow for Safe Handling
The following diagram outlines the decision-making and operational flow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine Safety Data Sheet. Washington State University. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
2-bromopyridine. Organic Syntheses. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
-
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Cenmed. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
